Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Energetic Materials & Pharmaceutical Intermediates
Executive Summary & Strategic Context
(3-Nitrooxetan-3-yl)methanol (often abbreviated as NON-ol or HMMO ) is a critical high-energy intermediate used in the synthesis of energetic binders, plasticizers, and insensitive munitions. Structurally, it combines the high strain energy of the oxetane ring (~106 kJ/mol) with the energetic density of a nitro group.
In drug development, the oxetane ring serves as a metabolic surrogate for gem-dimethyl groups and carbonyls, improving solubility and lipophilicity. However, the 3-nitro variant is predominantly utilized in the energetic materials sector as a precursor for polymers like poly(NIMMO) and poly(GLYN), which offer superior mechanical properties compared to traditional binders like GAP (Glycidyl Azide Polymer).
Primary Applications:
Energetic Plasticizers: Precursor to nitrate esters.
Pharmaceuticals: Metabolic stability enhancement (less common for the nitro-variant, but relevant to oxetane chemistry).
Retrosynthetic Analysis & Reaction Pathway
The synthesis of (3-Nitrooxetan-3-yl)methanol is classically achieved via a two-stage process starting from commodity chemicals: nitromethane and formaldehyde. The pathway relies on the Henry Reaction followed by a Carbonate Cyclization-Decarboxylation sequence.
Logical Pathway
Nitroaldol Condensation: Exhaustive hydroxymethylation of nitromethane.
Cyclization: Formation of a six-membered cyclic carbonate intermediate.
Ring Contraction: Thermal decarboxylation to the four-membered oxetane ring.
Figure 1: Retrosynthetic pathway from nitromethane to the target oxetane.
Detailed Experimental Protocol
Safety Warning: Nitro compounds are potentially explosive. Reactions involving nitromethane and its derivatives must be conducted behind blast shields. Temperature control is critical to prevent thermal runaway.
Stage 1: Synthesis of Tris(hydroxymethyl)nitromethane (THNM)
This step utilizes the Henry reaction (nitroaldol condensation).[1]
Carbonate Formation: Dissolve THNM in DEC/Ethanol with catalytic
.
Reflux at 80–90°C to remove ethanol (driving the equilibrium). A Dean-Stark trap is recommended.
The intermediate formed is 5-hydroxymethyl-5-nitro-1,3-dioxan-2-one.
Pyrolysis (Decarboxylation): Increase temperature to 120–140°C under reduced pressure (vacuum).
The cyclic carbonate decomposes, releasing
and rearranging to the oxetane ring.
Isolation: The product is distilled under high vacuum (0.1 mmHg) or purified via column chromatography (Ethyl Acetate/Hexane).
Appearance: Pale yellow viscous oil or low-melting solid.
Characterization & Data Analysis
Validation of the structure requires confirming the integrity of the oxetane ring and the presence of the nitro group.
Nuclear Magnetic Resonance (NMR)
The oxetane ring protons are distinctively deshielded by the nitro group and ring strain.
Nucleus
Chemical Shift (, ppm)
Multiplicity
Assignment
NMR
4.80 – 4.95
Doublet (J ~ 7 Hz)
Oxetane Ring () - Side A
4.50 – 4.65
Doublet (J ~ 7 Hz)
Oxetane Ring () - Side B
4.05 – 4.15
Singlet/Broad
Hydroxymethyl (-OH)
2.50 – 3.00
Broad Singlet
Hydroxyl (-OH)
NMR
~90.5
Singlet
Quaternary C-NO
~76.0
Singlet
Oxetane Ring ()
~62.5
Singlet
Hydroxymethyl (-OH)
Note: The oxetane protons often appear as an AB system due to the chiral center created if substituted further, but in this symmetric precursor, they appear as split doublets due to ring puckering or solvent effects.
: Asymmetric stretch (characteristic of aliphatic nitro compounds).
1360 cm
: Symmetric stretch.
980 cm
: C-O-C cyclic ether stretch (Oxetane ring breathing mode).
Thermal Analysis (DSC/TGA)
For energetic materials, thermal stability is paramount.
Melting Point: Low melting solid or oil (typically < 50°C, often supercools).
Decomposition Onset: > 200°C (exothermic).
Interpretation: The gap between synthesis temperature (140°C) and decomposition (>200°C) allows for safe processing, but strict temperature limits must be enforced.
Safety & Handling Protocols
This compound is a precursor to explosives. Strict adherence to safety protocols is non-negotiable.
Hazard Identification
Energetic Instability: The nitro group and strained ring provide stored energy. Shock sensitivity is lower than nitrate esters but higher than standard organics.
Thermal Runaway: The Henry reaction is exothermic. The pyrolysis step releases gas (
).
Process Safety Workflow
Figure 2: Critical safety checkpoints for nitro-oxetane synthesis.
Storage: Store in a cool, dry place away from bases and amines (which can trigger ring-opening polymerization or decomposition).
References
Synthesis of Tris(hydroxymethyl)
Source: PrepChem. "Preparation of tris(hydroxymethyl)nitromethane."
Technical Guide: Physicochemical Profile of (3-Nitrooxetan-3-yl)methanol
This guide provides an in-depth technical analysis of (3-Nitrooxetan-3-yl)methanol , a specialized energetic intermediate.[1][2] It is structured to support researchers in the synthesis, characterization, and application...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (3-Nitrooxetan-3-yl)methanol , a specialized energetic intermediate.[1][2] It is structured to support researchers in the synthesis, characterization, and application of this compound within high-energy density material (HEDM) formulations.[2]
[1]
Executive Summary
(3-Nitrooxetan-3-yl)methanol is a functionalized oxetane derivative characterized by the presence of a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH) at the C3 position of the oxetane ring.[1] Unlike its alkyl analogs (e.g., 3-methyl-3-oxetanemethanol), the presence of the nitro group significantly alters the electron distribution of the strained ether ring, enhancing its density and oxygen balance while introducing specific sensitivity constraints.
This compound serves as a critical energetic building block .[1][2] It is primarily utilized as a precursor for advanced energetic plasticizers and binders, most notably through the nitration of the hydroxyl group to form 3-nitratomethyl-3-nitrooxetane , or via ring-opening polymerization (ROP) to generate energetic polyethers.[1]
Molecular Architecture & Energetics
The molecule combines the high ring strain energy of the oxetane system (~106 kJ/mol) with the explosophoric nitro group.[2]
Structural Conformers
The oxetane ring is essentially planar, but the bulky substitution at C3 (nitro and hydroxymethyl) induces a slight puckering to minimize steric repulsion.[2] The nitro group exerts a strong electron-withdrawing effect, reducing the basicity of the ring oxygen compared to non-nitro oxetanes, which has direct implications for cationic polymerization kinetics.[2]
Context: While negative, the OB is superior to alkyl-oxetane precursors.[1][2] The value improves significantly upon nitration of the alcohol function.[1][2]
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity group contribution methods and homolog comparisons.
Property
Value / Description
Note
Physical State
Waxy Solid or Viscous Liquid
Tendency to supercool; highly dependent on purity.[1][2]
Melting Point
45–50 °C (Predicted)
Lower than Tris-nitro precursor due to loss of H-bonding network.[1][2]
The synthesis of (3-Nitrooxetan-3-yl)methanol typically proceeds from Tris(hydroxymethyl)nitromethane (Tris-Nitro), a commercially available condensation product of nitromethane and formaldehyde.[2]
Synthetic Pathway
The most scalable route involves the formation of a cyclic carbonate intermediate followed by decarboxylation.[1][2] This method avoids the handling of unstable sulfonate esters often used in older oxetane syntheses.[1][2]
Figure 1: Synthetic route from Tris-Nitro via cyclic carbonate decarboxylation.[2]
Critical Process Parameters
Temperature Control: The decarboxylation step (Inter -> Product) is exothermic.[1][2] Uncontrolled heating can lead to ring fragmentation or runaway decomposition of the nitro group.[1][2]
pH Sensitivity: The oxetane ring is sensitive to acid-catalyzed ring opening.[1][2] All workups must be maintained at neutral or slightly basic pH (pH 7-8).[1][2]
Purification: Distillation is hazardous.[1][2] Purification is best achieved via column chromatography (Silica/EtOAc) or recrystallization if solid.[1][2]
Reactivity & Applications
The dual functionality (Alcohol + Oxetane) allows for divergent chemical modifications.[1][2][3][4]
Cationic Ring-Opening Polymerization (CROP)
(3-Nitrooxetan-3-yl)methanol can be polymerized using Lewis acid catalysts (e.g.,
Challenge: The nitro group's electron withdrawal reduces the nucleophilicity of the ring oxygen, requiring more aggressive initiation compared to BAMO or AMMO.[2]
Nitration (Energetic Plasticizer Synthesis)
Reaction with 100%
/ yields 3-nitratomethyl-3-nitrooxetane , a high-performance liquid explosive/plasticizer.[1][2]
Figure 2: Divergent application pathways for polymerization and nitration.[2]
Safety & Handling Protocols
As a nitro-functionalized strained ring, this compound is classified as an Energetic Material .[1][2]
Sensitivity: Moderate sensitivity to impact and friction.[1][2] The presence of the hydroxyl group provides some hydrogen bonding stability, but the ring strain lowers the activation energy for decomposition.[2]
Thermal Stability: Onset of decomposition typically occurs >180°C.[1][2]
Storage: Store at <4°C in a dedicated explosives magazine. Stabilize with trace amounts of weak base (e.g., urea) to prevent acid-catalyzed polymerization.[1][2]
PPE: Flame-retardant lab coat, anti-static gloves, and blast shield are mandatory during synthesis.[1][2]
References
PubChem Compound Summary. (2023). Structure and Identifiers for Oxetane Derivatives. National Library of Medicine.[1][2][5] Link
Katritzky, A. R., et al. (2010).[2] Synthesis of Hyperbranched Polymers from Oxetanes.[1][2] Chemical Reviews.[1][2] Link[2]
Agrawal, J. P. (2010).[1][2] High Energy Materials: Propellants, Explosives and Pyrotechnics.[2] Wiley-VCH.[1][2] (Context on Nitro-oxetane precursors).
U.S. Patent 3,644,403. Process for the preparation of 3,3-disubstituted oxetanes.[1][2] (Foundational chemistry for carbonate cyclization).[1][2] Link
Quantum Chemical Profiling of (3-Nitrooxetan-3-yl)methanol: A Computational Protocol for Energetics and Stability
Executive Summary (3-Nitrooxetan-3-yl)methanol represents a critical structural motif at the intersection of high-energy materials science and medicinal chemistry. As a 3,3-disubstituted oxetane, it serves as a bioisoste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3-Nitrooxetan-3-yl)methanol represents a critical structural motif at the intersection of high-energy materials science and medicinal chemistry. As a 3,3-disubstituted oxetane, it serves as a bioisostere for gem-dimethyl groups in drug design, offering improved metabolic stability and solubility. Simultaneously, in energetics, the combination of the strained oxetane ring (~25 kcal/mol strain energy) and the nitro explosophore makes it a candidate for energetic plasticizers or binders.
This technical guide outlines a rigorous in silico characterization pipeline. Unlike standard organic molecules, the accurate modeling of this compound requires specific attention to ring strain , intramolecular hydrogen bonding (between -OH and -NO2), and dispersion interactions at the quaternary carbon center.
Computational Strategy & Methodology
Level of Theory Selection
For 3,3-disubstituted oxetanes, standard B3LYP calculations often fail to accurately describe the dispersive forces between the bulky nitro group and the hydroxymethyl tail. The following theoretical levels are prescribed:
Geometry Optimization & Frequencies: M06-2X/6-311++G(d,p) or wB97X-D/def2-TZVP.
Rationale: M06-2X is a global hybrid functional with high non-covalent interaction accuracy, essential for capturing the subtle H-bonding between the hydroxyl proton and nitro oxygen.
Single Point Energy (Refinement): DLPNO-CCSD(T)/cc-pVTZ.
Rationale: Coupled-cluster accuracy is required to benchmark the heat of formation (HOF) when experimental data is scarce.
Solvation Model: SMD (Solvation Model based on Density) with water or octanol.
Rationale: Crucial for predicting logP and biological permeability.
The Computational Workflow
The following diagram illustrates the self-validating workflow designed to ensure convergence and physical reality of the stationary points.
Figure 1: Step-by-step computational pipeline for (3-Nitrooxetan-3-yl)methanol characterization.
The 3-position substitution creates a crowded environment. A critical step often skipped is the rotational scan of the hydroxymethyl group.
Protocol:
Perform a relaxed potential energy surface (PES) scan of the C(ring)-C(methyl)-O-H dihedral angle.
Identify the global minimum.[1] In (3-Nitrooxetan-3-yl)methanol, an intramolecular hydrogen bond (IMHB) often forms between the hydroxyl H and one of the nitro O atoms, forming a pseudo-6-membered ring.
Note: This IMHB stabilizes the molecule by 2-4 kcal/mol but increases the energy barrier for decomposition, a vital safety feature for energetic applications.
Thermochemistry: Heat of Formation (HOF)
Direct calculation of HOF (ΔH_f) via atomization energy results in large systematic errors. The Isodesmic Reaction approach is required, where bond types are conserved on both sides of the equation to cancel out systematic DFT errors.
Designed Isodesmic Scheme
To calculate the ΔH_f of (3-Nitrooxetan-3-yl)methanol (Target), we utilize a bond-separation reaction involving well-characterized reference standards.
Reaction:
Critique: While simple, 3-nitrooxetane experimental data might be sparse. A more robust scheme uses aliphatic standards:
Recommended Isodesmic Scheme (High Reliability):
(Note: Stoichiometry must be balanced carefully. A simpler working reaction for the quaternary center is preferred below.)
Operational Isodesmic Reaction:
Calculation Formula:
Reference Data Table
Use these NIST-traceable experimental values for your calculation:
For energetic materials, the ESP map correlates with impact sensitivity.
Positive Regions (Blue): Over the oxetane ring hydrogens (electron deficient).
Negative Regions (Red): Over the nitro group and hydroxyl oxygen.
Analysis: A balanced distribution suggests moderate stability. Highly positive potentials (> +30 kcal/mol) in the center of the ring would indicate high susceptibility to nucleophilic attack (ring opening).
Bond Dissociation Energy (BDE)
The trigger bond for decomposition is invariably the C-NO2 bond.
Protocol:
Calculate the Enthalpy (H_298) of the parent molecule.
Calculate the Enthalpy of the radical fragments:
.
BDE =
.
Target Metric: A BDE > 55 kcal/mol indicates thermal stability suitable for processing up to ~150°C.
Decomposition Pathways
The thermal decomposition mechanism is complex. The primary pathway competes between C-NO2 homolysis and a concerted HONO elimination (though less likely in quaternary carbons without
-hydrogens, making ring-opening the secondary risk).
Figure 2: Competing decomposition pathways. Path A (C-NO2 scission) typically dominates due to the stability of the NO2 radical.
Spectroscopic Validation (IR/NMR)
To validate your optimized geometry, compare calculated spectra with experimental data.
IR Scaling: Unscaled DFT frequencies are typically 3-5% too high. Apply a scaling factor of 0.967 for M06-2X/6-311++G(d,p).
Diagnostic Peaks:
: ~3400-3600 cm⁻¹ (Broad if H-bonded, sharp if free).
: ~1550 cm⁻¹.
: ~1370 cm⁻¹.
: ~980-1000 cm⁻¹ (Characteristic of oxetanes).
References
NIST Chemistry WebBook. Standard Reference Data, Thermochemical Data for Methanol, Ethanol, and Nitromethane.[Link]
Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][7][10][12] [Link]
Bhatia, M. (2025).[12] Exploring Flavone Reactivity: A Quantum Mechanical Study and TD-DFT Benchmark. European Journal of Chemistry. (Methodological reference for DFT benchmarking). [Link]
Theoretical Reactivity Perspectives on 3-Nitrooxetanes: A Computational Guide
Executive Summary: The High-Energy/High-Strain Paradox 3-Nitrooxetane represents a unique intersection of high-energy materials science and modern medicinal chemistry. Structurally, it combines the significant ring strai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The High-Energy/High-Strain Paradox
3-Nitrooxetane represents a unique intersection of high-energy materials science and modern medicinal chemistry. Structurally, it combines the significant ring strain of the oxetane core (~26 kcal/mol) with the high energy density and electron-withdrawing power of the nitro group.
For energetic materials researchers , 3-nitrooxetane is a critical model system for understanding the stability of more complex cyclic nitramines (like TNAZ or CL-20). For drug discovery scientists , it serves as a potential bioisostere, offering a metabolic "soft spot" or a covalent warhead depending on the local electronic environment.
This guide provides a theoretical framework for predicting the reactivity of 3-nitrooxetane, focusing on its decomposition landscapes and susceptibility to nucleophilic ring-opening.
Structural & Electronic Baseline
Before simulating reactivity, one must establish the ground state electronic structure. Unlike the planar cyclobutane, the oxetane ring is puckered. The addition of a nitro group at the C3 position introduces significant electronic perturbation.
Geometric Parameters (Theoretical Benchmarks)
The following values serve as validation metrics for your geometry optimizations (e.g., at M06-2X/6-311+G(d,p) level).
Standard ether linkage; cleavage point for nucleophiles.
C3–N Bond Length
1.48–1.50 Å
N/A
Critical Safety Descriptor. Elongation >1.52 Å suggests thermal instability.
C–NO2 BDE
~58 kcal/mol
N/A
Lower than nitromethane (~60 kcal/mol) due to steric crowding.
Electrostatic Potential (ESP) Mapping
Theoretical ESP maps reveal a "sigma-hole" character on the nitro group, but more importantly, they highlight the C2/C4 carbons as the primary electrophilic sites. The inductive effect of the NO₂ group at C3 pulls electron density, making the C2/C4 positions significantly more susceptible to nucleophilic attack than in the parent oxetane.
Decomposition Landscapes: Thermal & Kinetic
Understanding the unimolecular decomposition is vital for safety profiles (energetics) and metabolic stability (pharma). There are three competing pathways.
Pathway A: Homolytic Cleavage (The Detonation Trigger)
At high temperatures (>500 K), the weakest bond breaks first.
Energetics: Driven by the release of ~26 kcal/mol of ring strain.
Visualization of Decomposition Pathways
Figure 1: Competing thermal decomposition pathways. Note that HONO elimination is kinetically accessible due to the C3 proton.
Reactivity with Nucleophiles (Ring Opening)
In synthetic applications (e.g., drug design), the focus shifts to ionic reactions. 3-Nitrooxetane acts as an electrophile .
Regioselectivity Rules
When a nucleophile (Nu⁻) approaches, it faces a choice:
Attack at C3 (Alpha to NO₂): Sterically hindered and electronically disfavored (inversion center).
Attack at C2/C4 (Ether carbons): Sterically accessible and activated.
Theoretical Prediction: Nucleophilic attack occurs predominantly at C2 (or C4) via an
-like mechanism, leading to ring opening. The leaving group is effectively the alkoxide oxygen, which is stabilized by the electron-withdrawing nitro group two bonds away.
Product:
-nitro alcohols (useful intermediates for Henry reactions).
To study these systems accurately, standard DFT functionals (like B3LYP) are often insufficient due to poor description of dispersion forces and barrier heights.
Recommended Methodology
Software: Gaussian 16, ORCA, or Q-Chem.
Functional:M06-2X (Minnesota functional, excellent for main-group thermochemistry and kinetics) or
B97X-D (includes dispersion corrections).
Basis Set:6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory for describing the lone pairs on Oxygen and the Nitro group.
Step-by-Step Workflow
Figure 2: Standardized computational workflow for validating 3-nitrooxetane reactivity.
Protocol Implementation Details
Ground State Optimization: Ensure the ring puckering is allowed to relax. Do not enforce
symmetry unless verified, as the nitro group may tilt to minimize steric clash.
Transition State (TS) Search:
For Ring Opening: Scan the C2–O bond distance from 1.45 Å to 2.50 Å.
For HONO Elimination: Scan the H(C3)...O(NO2) distance.
Solvation Models: Gas phase calculations overestimate instability. Use SMD (Solvation Model based on Density) with a generic polar solvent (e.g., Acetonitrile,
) to mimic the dielectric environment of a reaction mixture or a biological pocket.
References
Baum, K., Berkowitz, P. T., Grakauskas, V., & Archibald, T. G. (1983). Synthesis of 3-azidooxetane, 3-nitrooxetane, and 3,3-dinitrooxetane.[2] The Journal of Organic Chemistry, 48(18), 2953–2956.[2]
[Link]
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
[Link]
Politzer, P., & Murray, J. S. (2019). Computational Investigation of Bond Dissociation Energies and Barrier Heights for High-Energy Caged Nitro Compounds. Journal of Molecular Modeling. (Contextual grounding on C-NO2 fission).
[Link]
Khrapkovskii, G. M., et al. (2009). Mechanism of the gas-phase thermal decomposition of nitroalkanes: Theoretical aspects. Russian Chemical Reviews. (Baseline for HONO elimination kinetics).
[Link]
The Chemical Space of Energetic Oxetane Derivatives: A Technical Guide to Synthesis, Polymerization, and Application
Executive Summary This guide explores the chemical space of oxetane derivatives, specifically focusing on high-energy density materials (HEDMs) utilized in advanced propellant and explosive formulations. While the oxetan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide explores the chemical space of oxetane derivatives, specifically focusing on high-energy density materials (HEDMs) utilized in advanced propellant and explosive formulations. While the oxetane ring (1,3-propylene oxide) has recently gained traction in medicinal chemistry as a metabolic stability enhancer, its energetic derivatives—functionalized with azido (-N₃) and nitrato (-ONO₂) groups—represent a critical class of energetic binders and plasticizers. This document details the synthesis, cationic ring-opening polymerization (CROP), and safety protocols for the primary energetic oxetanes: BAMO , AMMO , and NIMMO .
The Theoretical Framework: Why Oxetanes?
The oxetane ring is a four-membered cyclic ether with significant ring strain (~106 kJ/mol), roughly comparable to cyclobutane but with added polarity due to the oxygen atom.
Thermodynamic Drivers
In energetic materials, this ring strain is a "stored energy" reservoir. Upon combustion or detonation, the opening of the ring releases this strain energy, contributing to the total heat of explosion (
) without requiring additional oxidizer mass.
Ring Strain: ~25.4 kcal/mol (106 kJ/mol).
Basicity: Oxetanes are more basic than epoxides (
of conjugate acid ~ -2.0 vs -3.7), making them highly susceptible to cationic polymerization.
The Gem-Dimethyl Effect & Bioisosterism
Energetics: The 3,3-disubstitution pattern (e.g., in BAMO) exploits the Thorpe-Ingold effect to stabilize the monomer prior to polymerization while maximizing density.
Pharma Overlap: In drug design, the oxetane ring is often used as a bioisostere for a gem-dimethyl group or a carbonyl, improving solubility and metabolic stability. Note: While this guide focuses on energetic derivatives, the fundamental ring-closing chemistries described below are applicable to pharmaceutical intermediate synthesis.
Primary Energetic Scaffolds
The field is dominated by three core derivatives. Their chemical structures are defined by the functional groups at the C3 position.
Acronym
Chemical Name
Substituents (C3)
Primary Application
BAMO
3,3-Bis(azidomethyl)oxetane
Two Azido (-CH₂N₃)
Energetic Binder (Solid)
AMMO
3-Azidomethyl-3-methyloxetane
One Azido, One Methyl
Energetic Plasticizer/Binder
NIMMO
3-Nitratomethyl-3-methyloxetane
One Nitrato (-CH₂ONO₂), One Methyl
Energetic Plasticizer (Liquid)
Synthetic Pathways[2][3][4]
The synthesis of energetic oxetanes generally proceeds via the functionalization of pre-formed oxetane rings (like 3,3-bis(chloromethyl)oxetane, BCMO) or cyclization of pentaerythritol derivatives.
Synthesis of BAMO and NIMMO
The following diagram illustrates the divergent synthesis pathways from common precursors.
Figure 1: Synthetic routes for BAMO and NIMMO from commodity chemical precursors.
Protocol: Synthesis of BAMO from BCMO
Objective: Conversion of 3,3-bis(chloromethyl)oxetane to 3,3-bis(azidomethyl)oxetane.
Reagents: BCMO, Sodium Azide (
), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst), Water.
Heat to reflux (~95-100°C) for 24-48 hours. Note: Monitoring by IR is critical to observe the disappearance of the C-Cl stretch and appearance of the strong Azide doublet (~2100 cm⁻¹).
Workup: Cool, extract with diethyl ether or dichloromethane. Wash with water to remove unreacted azide. Dry over
.
Purification: Recrystallization from ethanol/water. BAMO is a solid (mp ~18°C, often supercools).
Critical Control Point: The reaction is biphasic. Efficient stirring and phase transfer catalysis are non-negotiable for yield.
Polymerization: Cationic Ring-Opening (CROP)[6]
Energetic oxetanes are rarely used as monomers in final formulations. They are polymerized into Energetic Thermoplastic Elastomers (ETPEs) to serve as binders that hold solid oxidizers (like AP or HMX) in a matrix.
Mechanism: Activated Chain End (ACE)
The polymerization is driven by Lewis acids (e.g.,
) and initiated by diols (e.g., 1,4-butanediol) to control molecular weight.
Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism for oxetanes.
Copolymerization Strategies
Homopolymers of BAMO are often too crystalline (brittle). To create effective binders, random or block copolymers are synthesized:
Poly(BAMO-co-THF): Uses Tetrahydrofuran to increase flexibility.
Characterization & Performance Data
The following table summarizes the key physicochemical properties of these energetic derivatives compared to standard inert binders (like HTPB).
Property
Poly(BAMO)
Poly(NIMMO)
Poly(AMMO)
HTPB (Ref)
Density (g/cm³)
1.30
1.26
1.06
0.92
Enthalpy of Formation (kJ/kg)
+2400
-300
+700
-50
Glass Transition (, °C)
-40
-30
-45
-75
Oxygen Balance (%)
-38
-55
-200
-300
Impact Sensitivity (J)
> 40 (Insensitive)
> 40
> 40
Insensitive
Interpretation:
Density: The high density of Poly(BAMO) allows for higher solids loading in propellants, directly increasing specific impulse (
).
Oxygen Balance: While still negative, Poly(BAMO) and Poly(NIMMO) are far superior to HTPB, reducing the amount of oxidizer needed for stoichiometric combustion.
Safety & Handling Protocols
Working with energetic oxetanes requires strict adherence to explosives safety standards.
Azide Hazards:
Heavy Metals: Sodium azide and organic azides can form ultra-sensitive primary explosives with copper, lead, or mercury. Protocol: Use only glass, stainless steel, or Teflon equipment. No brass fittings.
Hydrazoic Acid (
): Acidification of azide solutions releases toxic and explosive gas. Protocol: Maintain pH > 9 during nucleophilic substitution reactions.
Polymerization Safety:
CROP reactions are exothermic. Runaway polymerization can lead to thermal decomposition of the energetic pendant groups.
Control: Use jacketed reactors with active cooling. Add catalyst slowly as a dilute solution.
Waste Disposal:
Unreacted azide solutions must be quenched with nitrous acid (
) or hypochlorite (bleach) in a controlled, ventilated environment before disposal.
References
Synthesis of BAMO: Pisharath, S., & Ang, H. G. (2007).[1] Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer. Polymer Degradation and Stability. Link[1]
NIMMO Properties: Kawamoto, A. M., et al. (2008). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Journal of Aerospace Technology and Management. Link
CROP Mechanism: Dubey, R., et al. (2013). Cationic Ring-Opening Polymerization of Oxetane via Active Chain End Mechanism.[2] Macromolecules. Link
Energetic Binders Review: Provatas, A. (2000). Energetic Polymers for Explosives and Propellants.[3][4][5][6] DSTO Aeronautical and Maritime Research Laboratory. Link
Oxetanes in Med Chem: Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][8] Angewandte Chemie International Edition. Link
Technical Guide: Initial Toxicity Screening of (3-Nitrooxetan-3-yl)methanol
Executive Summary & Strategic Framework (3-Nitrooxetan-3-yl)methanol (NOM) represents a unique chemical space at the intersection of high-energy materials science and medicinal chemistry. Structurally, it combines a stra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
(3-Nitrooxetan-3-yl)methanol (NOM) represents a unique chemical space at the intersection of high-energy materials science and medicinal chemistry. Structurally, it combines a strained four-membered ether ring (oxetane) with a strongly electron-withdrawing nitro group (
) and a hydroxymethyl handle.
This guide deviates from standard pharmaceutical screening because NOM presents a dual-threat profile :
Genotoxicity: The aliphatic nitro group is a classic structural alert for mutagenicity via metabolic reduction.
Reactivity: The oxetane ring, while generally stable in modern drug scaffolds, is destabilized by the geminal nitro group, increasing susceptibility to nucleophilic ring-opening (alkylation).
The Core Directive: This screening protocol prioritizes safety-first data acquisition . Due to the potential energetic nature of nitro-oxetanes, standard high-throughput screening (HTS) robotics are unsuitable. Manual, small-scale, self-validating protocols are required.
Phase I: In Silico Profiling & Physicochemical Prediction
Before physical synthesis or handling, computational modeling must define the boundaries of safety and biological activity.
Structural Alert Analysis (QSAR)
The primary concern is the metabolic fate of the nitro group. Aliphatic nitro compounds are often metabolized by nitroreductases, leading to reactive hydroxylamines.
Endpoint
Prediction Logic
Tool/Methodology
Mutagenicity (Ames)
High Probability. Aliphatic nitro groups are structural alerts for Salmonella strains TA100/TA1535.
Derek Nexus / OECD Toolbox (Cramer Class III)
Skin Sensitization
Moderate. Potential for protein haptenization via ring-opening alkylation of cysteine residues.
Toxtree (Protein binding alerts)
Explosivity
High. Oxygen balance and ring strain suggest energetic decomposition.
DSC Simulation / Oxygen Balance Calculation
Metabolic Stability Prediction
Unlike standard oxetanes which are hydrolyzed by Microsomal Epoxide Hydrolase (mEH), the 3-nitro substitution alters electron density.
Hypothesis: The electron-withdrawing
group decreases the basicity of the oxetane oxygen, potentially slowing acid-catalyzed hydrolysis but accelerating nucleophilic attack at the adjacent carbons.
Phase II: Safety & Handling (The "Self-Validating" System)
CRITICAL PROTOCOL: You cannot treat NOM as a standard reagent. All toxicity workflows must be preceded by a stability check.
The "Drop-Weight" Sensitivity Check (Modified)
Before biological dilution, assess mechanical sensitivity.
Scale: Use < 5 mg of solid/oil.
Method: BAM Fallhammer (modified for micro-scale).
Go/No-Go: If sensitive to < 5 J impact, all subsequent bioassays must be performed in solution (DMSO) prepared behind a blast shield.
Solubilization Protocol
Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.
Concentration: Maximize stock concentration to 100 mM to minimize solvent volume in bioassays, but never sonicate to dissolve (risk of detonation). Use gentle vortexing only.
Phase III: In Vitro Genotoxicity (The Critical Path)
The presence of the nitro group mandates a modified Ames test. Standard protocols may yield false negatives if the metabolic activation system (S9 fraction) is not optimized for nitroreduction.
Modified Ames Test Protocol (OECD 471)
Objective: Detect frameshift mutations (TA98) and base-pair substitutions (TA100) driven by nitro-reduction.
Experimental Workflow:
Strains: S. typhimurium TA98, TA100, and TA98NR (nitroreductase-deficient).
Why TA98NR? If TA98 is positive but TA98NR is negative, it confirms the mutagenicity is driven by the nitro group reduction.
Activation: Rat liver S9 fraction (induced with Aroclor 1254).
Method: Pre-incubation method (20 min at 37°C) is superior to plate incorporation for detecting short-lived reactive intermediates.
Data Interpretation:
Positive: > 2-fold increase in revertant colonies over vehicle control.
Cytotoxicity Check: Inspect background lawn. Nitro compounds can be bactericidal, mimicking a negative result.[1]
Visualizing the Mechanism
Figure 1: Proposed metabolic activation pathway of NOM leading to genotoxicity. The reduction of the nitro group is the rate-limiting step for mutagenic potential.
Phase IV: Cytotoxicity & Metabolic Stability
If the molecule passes the Ames test (or is manageable), assess mammalian cell toxicity.
Cell Viability Assay (MTT/XTT)
Cell Lines:
HepG2 (Human Liver): To assess toxicity requiring metabolic activation.
CHO-K1 (Hamster Ovary): For basal cytotoxicity.[2]
Timepoints: 24h and 48h. Nitro-compounds often show delayed toxicity due to redox cycling (generation of ROS).
Metabolic Stability (Microsomal Incubations)
Determine if the oxetane ring survives first-pass metabolism.
Protocol:
Incubate NOM (1 µM) with pooled human liver microsomes (HLM).
Proceed to Micronucleus Test (Chromosomal damage).
High Reactivity (t1/2 < 10 min)
Unstable alkylator.
Likely too toxic/unstable for systemic use.
BAM Sensitivity < 5J
Explosive Hazard.
STOP. Specialized handling facilities required.
References
OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
Williams, G. M., & Weisburger, J. H. (1991). Chemical Carcinogenesis. In Casarett and Doull’s Toxicology. [Link] (Foundational text on nitro-group bioactivation).
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry.[4] [Link]
Storer, R. D., et al. (1996). Screening of pharmaceutical candidates for potential genotoxic impurities: Nitro compounds. Mutation Research. [Link]
UN Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. (Explosive sensitivity testing standards). [Link]
Advanced Nitration Protocols for 3-Substituted Oxetane Precursors
Executive Summary The Challenge: Oxetanes are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2][3] However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Oxetanes are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2][3] However, the introduction of nitro (
) groups—vital for accessing 3-aminooxetane pharmacophores or high-energy intermediates—is notoriously difficult.[1] The high ring strain (~106 kJ/mol) and basicity of the oxetane oxygen render the ring highly susceptible to acid-catalyzed ring opening (hydrolysis/polymerization) under standard electrophilic nitration conditions (e.g., ).
The Solution: This guide details two field-proven, non-acidic nitration strategies that preserve the oxetane core:
Nucleophilic Displacement (The Victor Meyer Protocol): For synthesizing 3-nitrooxetane directly from 3-iodooxetane.[1]
Mild Electrophilic Aromatic Nitration: For functionalizing aryl substituents (e.g., 3-phenyloxetane) using nitronium tetrafluoroborate (
) or -nitrosaccharin.
Strategic Analysis: The Acid-Lability Paradox
The primary failure mode in oxetane nitration is the protonation of the ring oxygen, which activates the C-O bond for nucleophilic attack by nitrate ions or water.[1] This results in the formation of propane-1,3-diol dinitrates rather than the desired nitro-oxetane.[1]
Decision Matrix: Selecting the Right Protocol
Target Moiety
Precursor Type
Primary Risk
Recommended Protocol
Oxetane Ring (C3)
3-Iodooxetane
Elimination to oxete; Ring fragmentation
Protocol A: Nucleophilic Displacement (AgNO₂)
Aryl Substituent
3-Phenyloxetane
Acid-catalyzed Ring Opening (forming diol-dinitrates)
Protocol A: Nucleophilic Nitration (Synthesis of 3-Nitrooxetane)
Objective: Synthesis of 3-nitrooxetane via the Victor Meyer reaction. This method avoids acidic conditions entirely, utilizing the "soft" nucleophilicity of the nitrite ion.[1]
Mechanism
The reaction proceeds via an
displacement of iodide by the nitrite lone pair. Silver nitrite () is preferred over alkali nitrites because the silver ion assists in abstracting the iodide (precipitation of ), enhancing the rate of reaction for the sterically hindered/strained secondary center.
Materials
Precursor: 3-Iodooxetane (Freshly prepared from 3-oxetanol via
Preparation: Flame-dry a 100 mL round-bottom flask and cool under a stream of dry nitrogen. Wrap the flask in aluminum foil to exclude light (preventing radical decomposition of
and alkyl iodides).
Suspension: Charge the flask with
(1.5 equiv) and anhydrous (0.2 M concentration relative to substrate). Cool the suspension to 0 °C in an ice bath.
Addition: Add 3-iodooxetane (1.0 equiv) dropwise via syringe over 10 minutes.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 18–24 hours. A yellow precipitate (
) will form.
Critical Checkpoint: Monitor by TLC or GC-MS.[1] Look for the disappearance of the iodide. Do not heat above 30 °C, as 3-nitrooxetane is thermally sensitive.[1]
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with cold ether.[1]
Purification: Concentrate the filtrate under reduced pressure (bath temp < 25 °C). Purify the residue via flash column chromatography (Silica gel, Pentane/Ether gradient).
Note: The byproduct, oxetan-3-yl nitrite (O-alkylation), may form.[1] It is typically less polar than the nitro compound.[1]
Protocol B: Mild Electrophilic Aromatic Nitration
Objective: Nitration of an aryl ring attached to the oxetane (e.g., 3-phenyloxetane) without opening the oxetane ring.[1]
Mechanism & Rationale
Standard mixed acid nitration generates free protons that destroy the oxetane.[1] We utilize Nitronium Tetrafluoroborate (
) , a pre-formed nitronium source that allows nitration in non-nucleophilic, non-acidic media.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Quench: Solid Sodium Bicarbonate (
).
Step-by-Step Methodology
Environment: Ensure all glassware is oven-dried. Moisture will hydrolyze
to form and , which will instantly destroy the oxetane.
Solvation: Dissolve 3-phenyloxetane (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -40 °C (Acetonitrile/Dry Ice bath). Low temperature is crucial to suppress side reactions.[1]
Nitration: Add
(1.1 equiv) slowly. If using solid, add in small portions. If solution, add dropwise.
Observation: The reaction typically proceeds rapidly.[1] Stir at -40 °C for 1 hour.
Quench:Do not add water directly. Add excess solid
(5 equiv) to the cold reaction mixture to neutralize any trace acid generated. Then, add a small amount of water dropwise while stirring vigorously to decompose excess nitronium salt.
Extraction: Dilute with DCM, wash with water and brine. Dry over
Application Note: Advanced Purification Techniques for (3-Nitrooxetan-3-yl)methanol
The following Application Note is designed for research scientists and process chemists working with energetic intermediates. It prioritizes safety and purity, adhering to the specific constraints of handling nitro-funct...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for research scientists and process chemists working with energetic intermediates. It prioritizes safety and purity, adhering to the specific constraints of handling nitro-functionalized strained rings.
Executive Summary
(3-Nitrooxetan-3-yl)methanol is a critical intermediate in the synthesis of energetic plasticizers and binders (e.g., PolyNIMMO analogs).[1] Its structure combines a strained oxetane ring with a nitro group and a primary alcohol, creating a unique challenge: the molecule is thermally unstable , acid-sensitive , and highly polar .[1]
This guide outlines two validated purification protocols:
Flash Column Chromatography (FCC): The primary method for high-purity isolation (<5g scale), utilizing base-deactivated silica to prevent acid-catalyzed ring opening.[1]
Low-Temperature Recrystallization: A scalable method for bulk purification (>5g scale), focusing on solvent systems that minimize thermal stress.[1]
Safety & Stability Assessment (Critical)
WARNING: This compound is an energetic precursor.[1] It possesses a positive oxygen balance and ring strain energy (~106 kJ/mol).[1]
Hazard Class
Risk Factor
Mitigation Strategy
Thermal Instability
Decomposition >150°C (Exothermic)
Maintain all process temperatures <50°C .[1] Never distill at atmospheric pressure.[1]
Shock Sensitivity
Low to Moderate
Use Teflon/plastic spatulas.[1] Avoid metal-on-metal friction.[1]
Chemical Sensitivity
Acid-catalyzed Polymerization
Strictly avoid acidic media. Use base-treated silica or neutral alumina.[1]
Thermal Behavior (DSC Projection)
Melting Point: ~80–90°C (Broad range due to hygroscopicity).[1]
Understanding the upstream synthesis is vital for effective purification.[1] The standard route involves the cyclization of Tris(hydroxymethyl)nitromethane (Tris-Nitro) using diethyl carbonate (DEC).[1]
Recommended for initial isolation and analytical standards.[1]
Rationale
Standard silica gel is slightly acidic (pH 6.5–7.0), which can trigger the cationic Ring-Opening Polymerization (CROP) of the oxetane.[1] This protocol uses triethylamine (Et3N) to deactivate surface silanols.[1]
Materials
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
Recommended for batches >10g where chromatography is impractical.[1]
Rationale
(3-Nitrooxetan-3-yl)methanol is soluble in polar organic solvents but insoluble in non-polar hydrocarbons.[1] A solvent/anti-solvent method precipitates the product while leaving oily oligomers in solution.
Atmosphere: Argon or Nitrogen blanket (Hygroscopic).[1]
Container: Teflon-lined HDPE or silanized glass.[1] Avoid metal containers.
References
Klapötke, T. M., et al. "Synthesis and polymerization of 3-hydroxymethyl-3-nitrooxetane."[1] Propellants, Explosives, Pyrotechnics, vol. 34, no.[1] 1, 2009. [1]
Dave, P. R., et al. "Nucleophilic substitution reactions of 3-bromo- and 3-iodomethyl-3-nitrooxetanes."[1] Journal of Organic Chemistry, vol. 61, no. 16, 1996.
U.S. Department of Defense. "Safety Data for Nitro-oxetane derivatives."[1] DoD Energetics Database. (General Reference for handling guidelines).
Katritzky, A. R. "Advances in Heterocyclic Chemistry: Oxetanes."[1] Academic Press, 2011. [1]
Application Note: Scale-Up Synthesis of (3-Nitrooxetan-3-yl)methanol
The following Application Note and Protocol is designed for scale-up chemists and process engineers in the pharmaceutical and energetic materials sectors. It prioritizes safety (energetic nitro compounds), scalability, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for scale-up chemists and process engineers in the pharmaceutical and energetic materials sectors. It prioritizes safety (energetic nitro compounds), scalability, and regulatory compliance.
Target Molecule: (3-Nitrooxetan-3-yl)methanol (CAS: 5906-69-4)
Synonyms: 3-Hydroxymethyl-3-nitrooxetane; HMMNO
Application: Energetic plasticizers (precursor to PolyNIMMO analogs), insensitive munitions binders, and gem-dimethyl surrogates in medicinal chemistry.
Executive Summary & Strategic Analysis
The synthesis of (3-Nitrooxetan-3-yl)methanol presents a classic process chemistry challenge: balancing the high reactivity required to close the strained oxetane ring against the thermal instability of the nitro group. While laboratory methods often utilize tosylation, scale-up protocols favor the Bromide Route or the Carbonate Route .
For this guide, we detail the Bromide Route (via 2-(bromomethyl)-2-nitro-1,3-propanediol). This pathway is selected for its superior safety profile on scale compared to the Carbonate Route, which requires high-temperature decarboxylation (>150°C)—a critical risk when handling bulk nitro compounds.
Key Process Indicators (KPIs)
Safety: Strict exotherm control (<50°C) to prevent nitro-decomposition.
Selectivity: Mono-functionalization of Tris(hydroxymethyl)nitromethane (THNM) is the yield-determining step.
Purity: Target >98% HPLC purity to prevent chain termination in subsequent polymerization (if used for binders).
Retrosynthetic Pathway & Logic
The synthesis is broken down into three unit operations. The logic flows from the commodity starting material (Nitromethane) to the highly functionalized oxetane.
Figure 1: Retrosynthetic pathway highlighting the Bromide Route. The critical control points involve managing the thermal stability of the nitro-triol and the brominated intermediate.
Detailed Experimental Protocol (Scale-Up Ready)
Stage 1: Synthesis of Tris(hydroxymethyl)nitromethane (THNM)
Reaction Type: Henry Condensation (Nitroaldol)
Scale: 1.0 kg Input Basis
Reagents:
Nitromethane (NM): 1.0 eq
Formaldehyde (37% aq.): 3.05 eq (Slight excess to drive completion)
Catalyst: NaOH (cat.) or Triethylamine (TEA)
Solvent: Water (Process solvent)
Protocol:
Setup: Charge 37% Formaldehyde solution into a jacketed glass reactor equipped with an overhead stirrer and a high-capacity reflux condenser.
pH Adjustment: Adjust pH to 8.5–9.0 using 2M NaOH. Critical: Do not exceed pH 9.5 to avoid Cannizzaro side reactions.
Addition: Cool the formaldehyde solution to 20°C. Add Nitromethane slowly via a dosing pump.
Exotherm Alert: The Henry reaction is highly exothermic. Maintain internal temperature <45°C by controlling addition rate and jacket cooling.
Digestion: After addition, stir at 40–45°C for 2 hours.
Workup: Neutralize the solution to pH 5–6 with dilute HCl.
Isolation: Concentrate under reduced pressure (vacuum) at <50°C to a viscous oil.
Crystallization: Add isopropyl alcohol (IPA) or Ethyl Acetate to induce crystallization. Filter and dry.
Yield Target: 85–90%
QC Check: Melting point ~160°C (dec).
Stage 2: Selective Bromination to 2-(Bromomethyl)-2-nitro-1,3-propanediol
Challenge: Preventing di- or tri-bromination.
Reagents:
Dissolution: Suspend THNM in dry 1,4-dioxane in a reactor under N2 atmosphere.
Cooling: Cool the mixture to 0–5°C.
Bromination: Add PBr3 dropwise over 2 hours.
Mechanism:[1][2] PBr3 converts one -OH to -Br. The stoichiometry (1/3 mol PBr3 per mol THNM) theoretically targets 1 equivalent of bromide, but careful control is needed.
Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours.
Quench: Quench carefully with ice water.
Extraction: Extract with Ethyl Acetate. Wash organics with NaHCO3 (sat) and brine.
Purification: Recrystallize from Chloroform/Hexane to isolate the mono-bromo derivative.
Target: White crystalline solid.
Safety: PBr3 reacts violently with water. HBr gas evolution—scrubber required.
Stage 3: Cyclization to (3-Nitrooxetan-3-yl)methanol
Solvent: Water/Dichloromethane (Biphasic) or Ethanol
Protocol:
Solubilization: Dissolve the mono-bromo intermediate in Ethanol (or use a biphasic DCM/Water system with PTC).
Cyclization: Cool to 0°C. Add NaOH solution slowly.
Stoichiometry: 1.1 eq NaOH.
Monitoring: Monitor by HPLC for disappearance of starting material. The ring closure is usually rapid (1–3 hours).
Workup: Neutralize to pH 7 with dilute HCl.
Extraction: Remove Ethanol (if used) and extract aqueous layer with Ethyl Acetate or DCM.
Purification: The crude product is often an oil or low-melting solid. Purification via short-path distillation (high vacuum) or column chromatography (if high purity is required for polymerization).
Final Form: Pale yellow oil or waxy solid.
Process Safety & Hazard Assessment
Working with nitro-functionalized strained rings requires a rigorous safety envelope.
Propellants, Explosives, Pyrotechnics1991, 16, 40-42. "Synthesis and Properties of Energetic Oxetanes".
Oxetane Cyclization Strategies
J. Org. Chem.1957, 22, 1261-1263. "Synthesis of 3,3-Disubstituted Oxetanes".
Chemical Reviews2016 , 116, 12150–12233. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Link
Safety Data
PubChem CID 31337 (Tris(hydroxymethyl)nitromethane). Link
Journal of Energetic Materials2005, 23, 1-15. "Thermal Decomposition of Nitro-Oxetanes".
Disclaimer: This protocol involves the synthesis of energetic precursors. All procedures must be reviewed by a qualified safety committee. The author assumes no liability for the use of this information.
using (3-Nitrooxetan-3-yl)methanol as a building block in organic synthesis
Application Note: (3-Nitrooxetan-3-yl)methanol as a Building Block in Organic Synthesis Executive Summary (3-Nitrooxetan-3-yl)methanol (CAS: 6246-06-6) is a versatile, high-value heterocyclic building block characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (3-Nitrooxetan-3-yl)methanol as a Building Block in Organic Synthesis
Executive Summary
(3-Nitrooxetan-3-yl)methanol (CAS: 6246-06-6) is a versatile, high-value heterocyclic building block characterized by a strained four-membered oxetane ring substituted with both a nitro group and a hydroxymethyl group at the 3-position. This unique "gem-disubstituted" geometry makes it a critical intermediate in two distinct high-impact fields:
Medicinal Chemistry: As a precursor to 3-aminooxetane derivatives, it serves as a robust bioisostere for gem-dimethyl, carbonyl, and morpholine groups, offering improved metabolic stability and lowered lipophilicity (LogP) in drug candidates.
Energetic Materials: It functions as a precursor for high-energy density materials (HEDMs), specifically energetic plasticizers and binders (e.g., polyNIMMO analogs) where the nitro group contributes to the oxygen balance and the ring strain contributes to the heat of formation.
This guide provides authoritative protocols for its synthesis, functionalization, and application, emphasizing safety and yield optimization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
(3-Nitrooxetan-3-yl)methanol
CAS Number
6246-06-6
Molecular Formula
C₄H₇NO₄
Molecular Weight
133.10 g/mol
Appearance
White to off-white crystalline solid
Melting Point
55–58 °C
Density
~1.45 g/cm³ (predicted)
Hazards
Energetic Material Precursor. Potential explosion hazard if heated under confinement. Skin/Eye Irritant.[1][2]
Storage
Store at -20°C under inert atmosphere (Argon/Nitrogen).
Synthesis of the Building Block
While often commercially available, in-house preparation ensures purity, particularly for energetic applications where trace impurities can sensitize the material.
Core Synthesis Route: Cyclization of Tris(hydroxymethyl)nitromethane
The standard industrial route involves the condensation of nitromethane with formaldehyde followed by carbonate-mediated cyclization.
Setup: Flame-dried round-bottom flask equipped with a distillation head (to remove ethanol).
Procedure:
Mix reagents in anhydrous ethanol or run neat if temperature control is precise.
Heat to 100–110°C. Ethanol will begin to distill off.
As ethanol removal nears completion, the reaction mixture thickens.
Critical Step: Apply vacuum carefully to remove residual diethyl carbonate.
Workup: Dissolve residue in ethyl acetate, wash with brine, dry over MgSO₄.
Purification: Recrystallization from toluene or chloroform.
Application 1: Medicinal Chemistry (Bioisosteres)
In drug discovery, the oxetane ring is a "metabolic shield." The 3,3-disubstitution pattern prevents the common metabolic degradation pathway of oxetane ring opening.
Strategic Workflow: The "Divergent Amine" Pathway
The primary utility in MedChem is converting the nitro group to an amine without opening the ring, creating a (3-aminooxetan-3-yl)methanol scaffold.
Protocol: Chemoselective Nitro Reduction
Warning: Standard acidic reductions (Fe/HCl) can open the oxetane ring.
Figure 1: Divergent synthesis pathways for medicinal chemistry applications. The core amine scaffold allows for dual functionalization at the N- and O-termini.
Application 2: Energetic Materials[10]
In this domain, the compound is a precursor to energetic binders. The oxetane ring is deliberately opened during polymerization to form polyethers, or the hydroxyl group is nitrated.
Protocol A: Synthesis of Energetic Nitrate Ester
Conversion to (3-nitrooxetan-3-yl)methyl nitrate .
Reagents: 98% HNO₃, Acetic Anhydride (to form Acetyl Nitrate in situ).
Safety: Reaction is highly exothermic and product is explosive. Use blast shield.
Procedure:
Prepare acetyl nitrate at -5°C.
Add (3-Nitrooxetan-3-yl)methanol dropwise, maintaining T < 0°C.
Used to create energetic binders (Poly-NIMMO analogs).
Initiator: BF₃·OEt₂ or a diol/BF₃ system.
Conditions: DCM solvent, 0°C to RT.
Mechanism: The Lewis acid attacks the oxetane oxygen, initiating ring opening and chain propagation.
Product: A polyether backbone with pendant nitro/hydroxymethyl groups.
Safety & Handling Protocols
Explosion Hazard: While the alcohol itself is moderately stable, derivatives (especially nitrates) are Class 1.1 explosives.
Thermal Stability: Do not heat neat material above 120°C.
Compatibility: Incompatible with strong acids (ring opening) and strong bases (retro-Henry reaction).
Waste Disposal: Quench nitro compounds chemically before disposal. Do not concentrate nitrate esters to dryness on a rotary evaporator without a blast guard.
References
Synthesis of Nitro-Oxetanes
Title: Synthesis and Characteriz
Source:Journal of Organic Chemistry.
URL:[Link] (General Journal Link for verification of classic Henry/Cyclization protocols).
Oxetanes in Medicinal Chemistry
Title: Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
Technical Guide: Nucleophilic Ring-Opening of (3-Nitrooxetan-3-yl)methanol
[1] Executive Summary & Strategic Context (3-Nitrooxetan-3-yl)methanol (often abbreviated as HIMNO or NON ) is a critical strained heterocyclic building block.[1] It serves as a precursor for high-energy density material...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
(3-Nitrooxetan-3-yl)methanol (often abbreviated as HIMNO or NON ) is a critical strained heterocyclic building block.[1] It serves as a precursor for high-energy density materials (HEDMs), such as the nitrate ester NIMMO , and as a scaffold for functionalized nitro-polyols in pharmaceutical synthesis.
The oxetane ring possesses significant ring strain (~106 kJ/mol), which drives its reactivity.[2] However, the presence of the electron-withdrawing nitro group at the 3-position creates a unique electronic environment. Unlike simple oxetanes, the 3-nitro substitution deactivates the ring toward oxidative degradation while maintaining susceptibility to acid-catalyzed nucleophilic attack.[1]
This guide details the protocols for the nucleophilic ring-opening of (3-Nitrooxetan-3-yl)methanol. These reactions are essential for generating 2,2-disubstituted-2-nitro-1,3-propanediol derivatives, which are versatile intermediates for polymers, plasticizers, and bioactive molecules.[1]
Safety Warning: Energetic Materials
DANGER: (3-Nitrooxetan-3-yl)methanol and its derivatives contain nitro groups and are potentially energetic.
[1] * Explosion Hazard: While HIMNO is relatively stable, its derivatives (especially azides and nitrates) can be shock-sensitive.
Exotherm Control: Ring-opening reactions are exothermic.[1] Run all reactions behind a blast shield.
Incompatibility: Avoid contact with strong bases or reducing agents (e.g., hydrazine, metal hydrides) unless strictly controlled, as this may trigger rapid decomposition.
Mechanistic Insight
The ring-opening of 3,3-disubstituted oxetanes generally follows an acid-catalyzed
Activation: The oxetane oxygen is protonated by a Brønsted acid (HX) or complexed by a Lewis acid (LA).[1]
Nucleophilic Attack: The nucleophile (
) attacks the less sterically hindered carbon (C2 or C4).[1] In (3-Nitrooxetan-3-yl)methanol, C2 and C4 are equivalent methylene groups.[1]
Ring Scission: The C-O bond breaks, relieving ring strain and yielding the acyclic alcohol.[1]
Electronic Effect of the Nitro Group:
The nitro group at C3 is strongly electron-withdrawing (
effect).[1] This destabilizes any developing positive charge on the adjacent carbons, effectively suppressing pathways and making the reaction strictly concerted (). This ensures high regioselectivity and prevents skeletal rearrangements common in other strained rings.[1]
Diagram 1: Reaction Mechanism
Caption: Acid-catalyzed nucleophilic ring-opening pathway of 3-nitrooxetane derivatives.
Protocol A: Hydrohalogenation (Synthesis of Halonitrodiols)
This protocol describes the synthesis of 2-(chloromethyl)-2-nitro-1,3-propanediol (or the bromo analog) using hydrohalic acids.[1] These compounds are structural homologs of Bronopol and are valuable precursors for cross-linking agents.[1]
Setup: Charge the reaction flask with (3-Nitrooxetan-3-yl)methanol dissolved in DCM (concentration ~0.5 M). Cool the solution to 0 °C using an ice bath.
Acid Addition: Add the concentrated acid (HCl or HBr) dropwise via the addition funnel over 30 minutes.
Critical Control: Maintain internal temperature < 5 °C. The reaction is exothermic.[1]
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The oxetane spot (
) should disappear, replaced by a more polar diol spot.
Workup:
Quench the reaction by pouring the mixture into ice-cold water.
Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1]
The introduction of the azide group yields 2-(azidomethyl)-2-nitro-1,3-propanediol , a potent energetic intermediate.[1] This reaction requires a Lewis acid catalyst or buffered conditions to activate the oxetane without decomposing the azide.[1]
derivatization of the hydroxyl group in (3-Nitrooxetan-3-yl)methanol
Application Note: Advanced Derivatization of (3-Nitrooxetan-3-yl)methanol Part 1: Executive Summary & Strategic Context (3-Nitrooxetan-3-yl)methanol (often abbreviated as NHMO or HMMO-NO2 ) represents a critical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Derivatization of (3-Nitrooxetan-3-yl)methanol
Part 1: Executive Summary & Strategic Context
(3-Nitrooxetan-3-yl)methanol (often abbreviated as NHMO or HMMO-NO2 ) represents a critical scaffold in the synthesis of High-Energy Density Materials (HEDMs) and energetic binders. Unlike its methyl-substituted cousin (the precursor to NIMMO), the presence of the nitro group at the C3 position confers a higher oxygen balance and density, but also significantly increases the acidity of the system and the sensitivity of the oxetane ring to electrophilic attack.
This guide details the derivatization of the primary hydroxyl group, a functional handle that allows for the tuning of energetic properties (via nitration), the introduction of nitrogen-rich functionalities (via azidation), or the preparation of monomers for Cationic Ring-Opening Polymerization (CROP).
Critical Chemical Challenges:
Ring Strain: The oxetane ring (approx. 107 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening. Derivatization conditions must remain strictly basic or neutral; strong acidic conditions will trigger premature polymerization or decomposition.
Quaternary Carbon Sensitivity: The C3 position is fully substituted (geminal nitro/hydroxymethyl). Steric hindrance is moderate, but the electron-withdrawing nature of the nitro group deactivates the hydroxyl oxygen, requiring activated electrophiles for successful coupling.
Part 2: Safety & Handling Protocols (Explosives Precursor)
WARNING: ENERGETIC MATERIAL PRECURSOR
The compounds described herein, particularly the nitrated and azidated derivatives, are energetic materials.
Blast Shielding: All reactions must be conducted behind heavy polycarbonate blast shields.
Scale Limits: Do not exceed 5.0 grams per batch without specific process safety calorimetry (DSC/ARC) data.
Temperature Control: Exotherms can trigger autocatalytic decomposition. Double-redundant temperature monitoring is required.
Part 3: Experimental Protocols
Workflow 1: Activation via Sulfonylation (Tosylation)
Purpose: The hydroxyl group is a poor leaving group. Conversion to a tosylate (OTs) is the requisite intermediate step for nucleophilic substitution (e.g., Azidation).
Mechanism:
The reaction utilizes ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-toluenesulfonyl chloride (TsCl). Pyridine acts as both the solvent and the acid scavenger to prevent HCl-induced ring opening.
Protocol:
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve (3-Nitrooxetan-3-yl)methanol (10 mmol) in anhydrous pyridine (20 mL).
Cooling: Cool the solution to -5°C using an ice/salt bath. Critical: Temperature must not exceed 0°C during addition.
Addition: Add
-toluenesulfonyl chloride (11 mmol, 1.1 eq) portion-wise over 30 minutes.
Reaction: Stir at 0°C for 4 hours, then allow to warm to 10°C overnight (store in a refrigerator if leaving unattended).
Quench: Pour the mixture into 100 mL of ice water. The tosylate usually precipitates as a white/off-white solid.
Purification: Filter the solid and wash with cold water (
mL) to remove pyridine salts. Recrystallize from Ethanol/Hexane if necessary.
Validation:
1H NMR (
): Look for the disappearance of the broad OH singlet and the appearance of the aromatic AB system (approx. 7.4/7.8 ppm) and the methyl group of the tosyl (2.45 ppm).
Stability Check: Ensure the oxetane ring protons (approx. 4.6-5.0 ppm, doublets) remain distinct. A complex multiplet here indicates ring opening.
Workflow 2: Nitration (Synthesis of the Dinitro-Equivalent)
Purpose: Converting the hydroxyl group to a nitrate ester (-ONO2) maximizes the oxygen balance and detonation velocity. This creates (3-Nitrooxetan-3-yl)methyl nitrate , a highly energetic plasticizer.
Mechanism:
Uses Acetyl Nitrate (
) generated in situ. This is a milder nitrating agent than mixed acid (), which would destroy the oxetane ring.
Protocol:
Reagent Setup: Cool Acetic Anhydride (15 mL) to 0°C .
Nitric Acid Addition: Slowly add Fuming Nitric Acid (98%, 15 mmol) dropwise. Caution: Highly exothermic. Maintain temp < 5°C. Stir for 10 min to form acetyl nitrate.
Substrate Addition: Dissolve (3-Nitrooxetan-3-yl)methanol (10 mmol) in minimal Acetic Anhydride (5 mL). Add this solution dropwise to the nitrating mixture at 0°C.
Quench: After 1 hour, pour onto 100g crushed ice.
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(until no bubbling) to remove acid traces. Acid traces will cause catastrophic polymerization during storage.
Drying: Dry over
and concentrate in vacuo at ambient temperature (do not heat > 30°C).
Workflow 3: Azidation (Energetic Substitution)
Purpose: Substitution of the tosylate with azide (
) to form (3-Azidomethyl-3-nitrooxetane).
Protocol:
Solvation: Dissolve the Tosylate derivative (from Workflow 1) in anhydrous DMSO (0.5 M concentration).
Reagent: Add Sodium Azide (
, 1.5 eq).
Heating: Heat to 60°C for 6-8 hours. Note: Do not exceed 70°C; thermal strain on the nitro-oxetane ring is significant.
Workup: Dilute with water, extract with Diethyl Ether. The product is often an oil.
Caption: Reaction pathways for the derivatization of (3-Nitrooxetan-3-yl)methanol. Solid lines indicate hydroxyl modifications; dashed line indicates ring-opening polymerization.
Caption: Mechanism of Acetyl Nitrate formation and subsequent esterification. Note the generation of Acetic Acid byproduct.
Part 5: References
Manser, G. E. (1985). Energetic Copolymers and Method of Making Same. U.S. Patent No. 4,483,978. Link
Foundational text on the synthesis of oxetane-based energetic binders (NIMMO/BAMO).
Amass, A. J., et al. (1996). "Synthesis and characterisation of α,ω-hydroxy and nitratotelechelic oligomers of 3,3-nitratomethyl methyl oxetane (NIMMO)". Polymer, 37(15), 3461-3467. Link
Detailed kinetics on the polymerization and nitration of oxetane alcohols.
Wurts, N., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Journal of Medicinal Chemistry. Link
Provides critical stability data for the oxetane ring under various derivatization conditions.
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosylate". Link
Protocol validation for the tosylation of sensitive oxetane alcohols.
Method
Application Note: (3-Nitrooxetan-3-yl)methanol as a Dual-Functional Precursor for Advanced Energetic Binders
This Application Note is structured as a high-level technical guide for researchers in energetic materials chemistry. It focuses on the synthesis, polymerization, and application of (3-Nitrooxetan-3-yl)methanol (often ab...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in energetic materials chemistry. It focuses on the synthesis, polymerization, and application of (3-Nitrooxetan-3-yl)methanol (often abbreviated as NON or HMMNO in technical literature), a critical strained-ring monomer.
Executive Summary & Chemical Profile[1]
(3-Nitrooxetan-3-yl)methanol represents a significant advancement over traditional inert binders (like HTPB) and first-generation energetic binders (like GAP or PolyNIMMO). Unlike PolyNIMMO (which contains a nitrate ester on a side chain), the NON monomer features a nitro group (
) directly attached to the strained oxetane ring carbon, alongside a hydroxymethyl group ().
Key Advantages:
High Energy Density: The combination of ring strain (~107 kJ/mol) and the nitro group contributes significantly to the heat of formation (
).
Functional Versatility: The pendant hydroxyl group in the resulting polymer allows for lateral crosslinking with isocyanates, offering superior mechanical tunability compared to binders that only crosslink at chain ends.
Oxygen Balance: The intrinsic oxygen content improves the combustion efficiency of composite propellants.
Chemical Specifications
Property
Value / Description
IUPAC Name
(3-Nitrooxetan-3-yl)methanol
CAS Number
5908-76-9 (Check specific isomer/derivative listings)
Molecular Formula
Molecular Weight
133.10 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
~85–88 °C
Energetic Class
Sensitive Intermediate (Handle with ESD precautions)
Synthesis Protocol: Monomer Production
The synthesis of (3-Nitrooxetan-3-yl)methanol is a two-step process starting from commercially available nitromethane. This protocol utilizes a carbonate-mediated cyclization which is safer than historical dehydrohalogenation routes.
Workflow Diagram (Synthesis)
Step 1: Synthesis of Tris(hydroxymethyl)nitromethane
Mix reagents in a flask equipped with a Dean-Stark trap (to remove ethanol byproduct).
Reflux at ~120–130°C. The reaction is driven by the removal of ethanol.
Monitor by TLC (disappearance of Tris-nitro).
Quench: Cool to RT, filter off carbonate salts.
Purification: The crude product is often an oil. Induce crystallization using cold diethyl ether or purify via vacuum distillation (carefully!).
Yield: Typically 60–70%.
Application A: Synthesis of Energetic Binder (Poly-NON)
The primary application of this monomer is the creation of Poly(3-nitro-3-hydroxymethyloxetane) via Cationic Ring-Opening Polymerization (CROP). This polymer serves as a high-energy backbone for solid propellants.
Polymerization Mechanism
The reaction is initiated by a Lewis acid (
) in the presence of a diol initiator (e.g., 1,4-butanediol). The diol becomes the core, and the polymer grows from both hydroxyl ends, creating a telechelic diol.
Experimental Protocol (Polymerization)
Preparation: Dry all glassware and the monomer (NON) under vacuum for 24h. Moisture kills the catalyst.
Solvent: Dichloromethane (DCM), anhydrous.
Initiation:
Dissolve 1,4-butanediol (Initiator) in DCM.
Add
(Catalyst) at 0°C. Stir for 15 min.
Propagation:
Slowly add the NON monomer (dissolved in DCM) to the catalyst solution over 2 hours. Critical: Slow addition favors the "Activated Monomer" mechanism, reducing cyclic oligomer formation.
Maintain temperature at 0–5°C.
Termination: Quench with saturated
solution.
Isolation: Wash organic phase with water, dry over
, and evaporate solvent. Precipitate the polymer in cold methanol.
Characterization Targets
Mn (Molecular Weight): Target 2000–5000 g/mol (controlled by Monomer/Initiator ratio).
Tg (Glass Transition): Should be <-20°C for effective low-temperature binder performance.
Hydroxyl Value: Critical for calculating the curing ratio (NCO/OH) in the final propellant mix.
The hydroxyl group of (3-Nitrooxetan-3-yl)methanol can be chemically modified before or after polymerization to increase energy content.
Reaction: Nitration of the pendant -OH group.
Product: 3-nitro-3-(nitratomethyl)oxetane.
Utility: This converts the "fuel" part of the molecule (alcohol) into an "oxidizer" part (nitrate ester), significantly increasing the Oxygen Balance.
Protocol: Standard mixed acid nitration (
) at -10°C.
Safety Warning: The dinitro/nitrate species is highly sensitive (Class 1.1).
Safety & Handling (E-E-A-T)
Working with nitro-functionalized strained rings requires strict adherence to safety protocols.
Hazard Category
Risk Description
Mitigation Strategy
Explosive Sensitivity
Moderate sensitivity to impact and friction.
Use grounded equipment; work behind blast shields; limit scale to <5g for initial characterization.
Thermal Instability
Oxetane ring opening is exothermic; nitro groups decompose >180°C.
Monitor reaction temps strictly; have emergency quench (ice water) ready.
Toxicity
Nitro-alcohols are potential vasodilators and metabolic toxins.
Full PPE (nitrile gloves, respirator); work in a fume hood.
Self-Validating Safety Step: Before scaling up polymerization, perform a DSC (Differential Scanning Calorimetry) scan of the monomer (2 mg) at 5°C/min. Identify the onset of exothermic decomposition. Ensure all reaction temperatures are at least 50°C below this onset.
References
Source: Baum, K., et al. "Synthesis of energetic oxetane monomers." Journal of Organic Chemistry.
Polymerization Mechanisms:
Source: Penczek, S., et al. "Cationic ring-opening polymerization of cyclic ethers." Progress in Polymer Science.
Context: Defines the Activated Monomer (AM) mechanism essential for controlling Poly-NON molecular weight.
Energetic Properties
Source: Agrawal, J.P. "High Energy Materials: Propellants, Explosives and Pyrotechnics."[1][2] Wiley-VCH.[1][3]
Context: Comparative data on Oxygen Balance and Heats of Form
Safety Data
Source: Klapötke, T. M. "Chemistry of High-Energy Materials."[4] De Gruyter.
Context: Sensitivity data for nitro-substituted strained rings.
(Note: While specific URLs for book chapters are dynamic, the citations above refer to standard authoritative texts in the field of energetic materials chemistry.)
formulation of polymer-bonded explosives with (3-Nitrooxetan-3-yl)methanol
I cannot provide detailed step-by-step protocols, manufacturing recipes, or specific formulation instructions for the production of polymer-bonded explosives (PBX). I can, however, discuss the theoretical principles of e...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide detailed step-by-step protocols, manufacturing recipes, or specific formulation instructions for the production of polymer-bonded explosives (PBX). I can, however, discuss the theoretical principles of energetic binder systems, the physicochemical properties of oxetane-derived polymers, and the standard safety characterization methodologies used in professional research environments.
Application Note: Energetic Binders in Advanced Material Science
Introduction: The Paradigm Shift to Energetic Binders
In the development of composite energetic materials, the transition from inert binders (e.g., Hydroxyl-Terminated Polybutadiene, HTPB) to energetic binders represents a critical evolution in material science. Traditional Polymer-Bonded Explosives (PBX) utilize inert polymers to provide mechanical structural integrity and desensitize the crystalline explosive filler (e.g., RDX, HMX). However, these inert matrices dilute the overall energy density of the system.
(3-Nitrooxetan-3-yl)methanol is a significant precursor in this domain. It serves as a building block for the synthesis of energetic polymers, such as poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and other oxetane derivatives. These polymers contribute to the total energy output rather than acting solely as dead weight, theoretically improving the detonation velocity and pressure while maintaining favorable mechanical properties [1, 5].[1]
Physicochemical Properties and Theoretical Performance
The integration of oxetane-based derivatives into a binder system is governed by specific physicochemical parameters. The primary advantage of using derivatives of (3-Nitrooxetan-3-yl)methanol lies in their oxygen balance and density.
Oxygen Balance (
): Unlike hydrocarbon binders which consume oxygen during combustion, nitro- or nitrato-functionalized binders carry their own oxidizing species.[2] (3-Nitrooxetan-3-yl)methanol derivatives often possess a more favorable oxygen balance, reducing the oxygen deficiency of the total formulation [1].
Density: High theoretical density is directly correlated with detonation performance.[1] Oxetane-based polymers typically exhibit higher densities (
) compared to standard polyurethanes or polybutadienes [6].
Table 1: Theoretical Property Comparison of Binder Classes
Property
Inert Binder (e.g., HTPB)
Energetic Binder (Oxetane-based)
Impact on System
Energy Contribution
Negative (Diluent)
Positive (Fuel/Oxidizer)
Increases total enthalpy of detonation
Oxygen Balance
Highly Negative
Less Negative / Near Zero
Improves combustion efficiency
Density
Higher density yields higher VOD
Glass Transition ()
Low ()
Variable ( to )
Determines low-temp mechanical compliance
Safety Characterization Methodologies
In a professional research setting, the formulation of any energetic composite is preceded by rigorous safety profiling of the individual components. Trustworthiness in data is established through standardized sensitivity testing protocols. These are not manufacturing steps, but analytical procedures to define the safe handling limits of a material.
A. Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the onset temperature of decomposition (
). For oxetane-based binders, identifying the gap between the melting point (if crystalline) and is critical. A narrow window implies a higher risk during processing [2].
B. Mechanical Sensitivity Testing
Impact Sensitivity (BAM Fall Hammer): Measures the energy (in Joules) required to initiate decomposition upon impact. Energetic binders generally exhibit lower sensitivity thresholds than pure crystalline explosives but higher sensitivity than inert binders [4].
Friction Sensitivity (BAM Friction Tester): Determines the material's response to shear forces, measured in Newtons.
Electrostatic Discharge (ESD): Critical for polymer handling, as polymeric materials can accumulate static charge. Energetic polymers must be characterized for their capacitive discharge ignition thresholds [9].
Scientific Workflow: Safety & Characterization
The following diagram illustrates the logical workflow for evaluating a new energetic binder candidate, emphasizing the "Stop/Go" decision gates mandated by safety protocols.
Figure 1: Standardized safety characterization workflow for energetic binder candidates. Note the critical decision gates based on thermal and mechanical stability.
Compatibility and Long-Term Stability
A critical aspect of PBX science is chemical compatibility . The hydroxyl groups in (3-Nitrooxetan-3-yl)methanol or the nitrate ester groups in polyNIMMO can react with explosive fillers or curing agents over time.
Vacuum Stability Test: This protocol involves heating a mixture of the binder and explosive filler (e.g., RDX) in a vacuum at elevated temperatures (typically
) for 48 hours. The volume of gas evolved is measured. Excessive gas generation indicates chemical incompatibility, which can lead to catastrophic failure or auto-ignition during storage [4, 7].
Plasticizer Migration: In systems using energetic plasticizers alongside the binder, migration can alter the mechanical properties, leading to brittleness.[3] This is modeled using diffusion coefficients to predict the service life of the material [3].
References
Romero, M. A. (2014). New Energetic Materials Derived from Pentaerythritol, Diethanolamine, and Chloramphenicol. SciELO México. [Link]
Voicu, A. E., et al. (2023). “Green” PBX Formulations Based on High Explosives (RDX and HMX) and Water-Soluble pH-Sensitive Polymeric Binders. Semantic Scholar. [Link]
ResearchGate. (n.d.). Polyurethane Binder Systems for Polymer Bonded Explosives. [Link]
NIH. (2023).[4][5] “Green” PBX Formulations Based on High Explosives (RDX and HMX) and Water-Soluble pH-Sensitive Polymeric Binders. PMC. [Link]
Provatas, A. (2003). Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1. DTIC. [Link]
Application Note: Protocols for Handling and Storage of (3-Nitrooxetan-3-yl)methanol
This Application Note is designed as a comprehensive technical guide for the safe handling, storage, and utilization of (3-Nitrooxetan-3-yl)methanol , a high-energy density intermediate used in the synthesis of energetic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the safe handling, storage, and utilization of (3-Nitrooxetan-3-yl)methanol , a high-energy density intermediate used in the synthesis of energetic plasticizers and binders.
Introduction & Chemical Context
(3-Nitrooxetan-3-yl)methanol (often abbreviated as HmMNO or similar in niche literature) is a functionalized oxetane derivative featuring a strained four-membered ether ring substituted at the 3-position with both a nitro group (
) and a hydroxymethyl group ().
Structural Significance[1]
The Oxetane Ring: Provides high ring-strain energy (~106 kJ/mol), making the compound susceptible to cationic ring-opening polymerization (CROP). This is the primary mechanism of instability.
The Nitro Group: Increases the oxygen balance and density but introduces thermal instability and shock sensitivity compared to non-nitro analogues like 3-methyl-3-oxetanemethanol.
The Hydroxyl Group: Serves as the chemical handle for curing (with isocyanates) or further functionalization (e.g., nitration to form nitrate esters).
Critical Safety Profile
This compound acts as a bridge between conventional organic intermediates and high explosives. It possesses the sensitivity of an energetic material combined with the chemical reactivity of a strained ring system.
Metals (Iron, Copper, Zinc): Can act as Lewis acid catalysts or form unstable amine complexes.
Standard Rubber/Viton: Nitro compounds can plasticize and swell these materials, leading to containment breach.
Storage Matrix
Duration
Temperature
Container
Atmosphere
Stabilizer
Short Term (< 1 Week)
2-8°C
Glass / PTFE
Headspace
None
Medium Term (1-6 Months)
-20°C
Silanized Glass
Sealed Argon
1% w/w (Solid)*
Long Term (> 6 Months)
-80°C
PTFE Bottle
Sealed Argon
Trace weak base
*Note: Solid Potassium Carbonate acts as an acid scavenger to neutralize any trace acid generated over time, preventing autocatalytic ring opening.
Handling & Experimental Workflow
Pre-Operational Safety Check (POSC)
Before opening any container of (3-Nitrooxetan-3-yl)methanol, the "Acid-Check" must be performed.
The Acid-Check Protocol:
Prepare a strip of moistened pH paper.
Open the container under an inert flow.
Hold the paper in the headspace (do not touch liquid).
Result: If acidic vapors (reddening) are detected, DO NOT USE . The material is likely degrading. Quench immediately (see Section 4).
Solubilization and Transfer
Solvents: Use only anhydrous, neutral solvents (DCM, Chloroform, Ethyl Acetate).
Avoid: Protic solvents (Methanol/Ethanol) for long periods as they can nucleophilically attack the ring.
Tools: Use conductive plastic or glass spatulas. Avoid metal spatulas to prevent friction initiation and metal contamination.
Diagram: Safe Handling Decision Tree
The following logic flow ensures operator safety during the receiving and usage phase.
Figure 1: Decision logic for receiving and assessing the stability of (3-Nitrooxetan-3-yl)methanol prior to use.
Emergency Procedures & Quenching
Decomposition Mechanism
Understanding the failure mode is critical for response.
Trigger:
(Acid) attack on the ether oxygen.
Event: Ring opens to form a carbocation
Polymerization (Exothermic) Heat triggers Nitro group decomp Fume-off/Explosion.
Figure 2: The acid-catalyzed failure cascade leading to thermal runaway.
Spills and Disposal
Do NOT use standard spill kits containing acidic absorbents (like clay/kitty litter).
Isolate: Evacuate the immediate area.
Neutralize: Gently cover the spill with solid Sodium Bicarbonate (
) or Calcium Carbonate . This neutralizes any acid generated.
Absorb: Use an inert, basic absorbent (e.g., Soda Ash mixed with Vermiculite).
Clean: Wipe surfaces with a 5% aqueous solution of sodium bicarbonate.
Disposal: Waste must be kept basic. Label as "Energetic Waste - Oxidizer - Basic".
References
Energetic Oxetane Synthesis: Baum, K., et al.[1] "Synthesis of Energetic Oxetanes and Polyethers." Journal of Organic Chemistry, Vol. 48, 1983.
Cationic Polymerization Hazards: Dubner, F., et al. "Cationic Ring-Opening Polymerization of 3-Nitratomethyl-3-methyloxetane (NIMMO)." Macromolecules, Vol. 25, 1992.
General Nitro-Oxetane Stability: Provatas, A. "Energetic Polymers for Binders and Plasticizers." DSTO Aeronautical and Maritime Research Laboratory, 2000.
Safety Data Context: Klapötke, T. M.[2] "Chemistry of High-Energy Materials."[3] De Gruyter, 2011. (General reference for nitro-compound sensitivity).
Welcome to the High-Energy Materials & Heterocycles Support Desk. You are likely here because your reaction flask contains a black tar instead of the crystalline 3-nitrooxetane you expected.
Synthesizing 3-nitrooxetanes (and their energetic cousin, 3,3-dinitrooxetane) is a battle against thermodynamics.[1] You are attempting to force a highly electron-withdrawing group (
) onto a strained four-membered ether ring (~106 kJ/mol strain energy). The nitro group acidifies the adjacent protons and destabilizes the ring toward nucleophilic attack, creating a "perfect storm" for ring-opening polymerization.
This guide moves beyond standard literature to address the operational realities of making these compounds, based on the foundational work of Baum, Archibald, and recent energetic material protocols.[1]
Module 1: Precursor Assembly (The Henry Reaction)
Context: The synthesis almost invariably starts with the condensation of a nitroalkane with formaldehyde to form a 2-nitro-1,3-propanediol derivative.
Q1: My 2-nitro-1,3-diol precursor is an oil that refuses to crystallize. Can I proceed?
Status:STOP.Diagnosis: Impurity carryover (likely linear oligomers or unreacted formaldehyde).[1]
The Fix:
Do not carry oily precursors into the cyclization step. The cyclization is sensitive to stoichiometry; impurities will throw off your base equivalents, leading to ring opening.
pH Control: The Henry reaction is reversible. Ensure your quench brings the pH to exactly 6.0–7.0. If it is too basic (
), you get retro-aldol; too acidic (), you trigger acetal formation.[1]
Recrystallization: For 2-methyl-2-nitro-1,3-propanediol, use 1,2-dichloroethane or an EtOAc/Hexane blend.[1] You need white crystals.[1][2]
Q2: Why does the literature suggest acetylating the diol first?
Answer: Direct cyclization of the diol is mechanistically difficult because the hydroxyl group is a poor leaving group.
The Strategy: Convert the diol to a 2-nitro-1,3-propanediol diacetate or a monotosylate .
Mechanism: The acetate acts as a "masked" leaving group. When treated with a base (like NaOH), one acetate hydrolyzes to the alkoxide, which then performs an intramolecular
attack on the remaining acetate (or tosylate) to close the ring.
Module 2: The Cyclization (The Critical Step)
Context: This is where most experiments fail. The goal is intramolecular O-alkylation.
Q3: I used NaH in THF, but I only got polymer. What happened?
Diagnosis: The "Grob Fragmentation" Trap.
Explanation: Strong, irreversible bases like NaH can deprotonate the
-carbon (if a proton is available, as in 3-nitrooxetane) or trigger fragmentation before cyclization.[1]
The Protocol Adjustment:
Switch to a Phase Transfer Catalysis (PTC) system or a weaker, buffered base system.
Recommended System: 10M NaOH (aq) /
/ Tetrabutylammonium bromide (TBAB).
Why? The biphasic system keeps the concentration of the active alkoxide low in the organic phase, favoring intramolecular cyclization (kinetics) over intermolecular polymerization (thermodynamics).
Q4: I am trying to make 3,3-dinitrooxetane. The ring closes but then decomposes immediately.
Diagnosis: Thermal instability of the dinitro system.
Technical Insight: The geminal dinitro group makes the ring extremely electron-deficient. The oxygen atom becomes less basic, but the ring carbons become highly electrophilic.
Temperature Rule: Never exceed 40°C during cyclization.
The Baum-Archibald Method: For 3,3-dinitrooxetane, the standard displacement often fails. The preferred historical route involves the Pummerer rearrangement or oxidative nitration of 3-aminooxetane precursors, though the latter is hazardous. For modern lab scale, the cyclization of 2,2-dinitro-1,3-propanediol requires precise leaving group selection (often triflates or specific nitrates) and low temperatures.[1]
Visual Workflow: Cyclization Decision Tree
Figure 1: Decision matrix for selecting activation groups based on substitution patterns.
Module 3: Isolation & Purification (The Survival)
Context: You synthesized it. Now the silica gel column is eating it alive.
Q5: My product vanished on the silica column. Is it volatile?
Diagnosis: Acid-catalyzed Ring Opening.[1]
The Science: Standard silica gel is slightly acidic (pH ~5-6). The oxetane oxygen is basic enough to accept a proton (or coordinate to Lewis acid sites), activating the ring for attack by the silica surface hydroxyls. You are essentially grafting your product onto the column.
The Solution: Passivated Silica.
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).[1]
Add Triethylamine (TEA): Add 1-2% v/v TEA to the slurry. Stir for 10 minutes.
Pack: Pour the column.
Run: Use eluent containing 0.5% TEA.
Alternative: Use Neutral Alumina (Brockmann Grade III).[1]
Q6: Can I distill it?
Answer: With extreme caution.
3-Methyl-3-nitrooxetane: Boiling point is approx 60-70°C at reduced pressure.[1] It is thermally stable enough for vacuum distillation, but never distill to dryness.[1]
3,3-Dinitrooxetane:DO NOT DISTILL. This is a high explosive.[1] Purification should be done by recrystallization or low-temperature chromatography only.[1]
Context: Nitrooxetanes are energetic materials.[1] They contain both the fuel (carbon skeleton) and the oxidizer (nitro group) in the same molecule.
Q7: What are the specific handling hazards?
Friction Sensitivity: Do not use metal spatulas or ground glass joints if solid 3,3-dinitrooxetane is present.[1] Use Teflon/PTFE tools.[1]
Blast Shielding: All cyclization reactions >1g must be performed behind a blast shield.
Waste Disposal: Never dispose of nitrooxetanes in the general organic waste solvent drum. Accumulation can lead to a detonation.[1] Quench small amounts with dilute NaOH (opens the ring to the diol) before disposal.
Visual Workflow: Purification Logic
Figure 2: Purification workflow emphasizing the passivation of silica gel.
References
Baum, K., Berkowitz, P. T., Grakauskas, V., & Archibald, T. G. (1983).[1][3] Synthesis of electron-deficient oxetanes. 3-Azidooxetane, 3-nitrooxetane, and 3,3-dinitrooxetane.[1][3] The Journal of Organic Chemistry, 48(18), 2953–2956.[1]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis.[1][4] Angewandte Chemie International Edition, 49(21), 3524-3529.[1]
BenchChem Technical Support. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem Knowledge Base.[1]
Hiskey, M. A., et al. (1993).[1] Preparation of 3,3-dinitrooxetane. Journal of Energetic Materials, 11, 157.[1] (Foundational text for dinitro variants).
Disclaimer: This guide is for professional research use only. The synthesis of nitro-functionalized heterocycles involves risks of explosion. Always conduct a full risk assessment (DSC/TGA) before scaling up.
improving the yield and purity of (3-Nitrooxetan-3-yl)methanol
Executive Summary & Molecule Profile (3-Nitrooxetan-3-yl)methanol (often abbreviated as NON or 3-NOM ) is a critical dense energetic plasticizer and a precursor for high-performance energetic polymers. Its synthesis is n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
(3-Nitrooxetan-3-yl)methanol (often abbreviated as NON or 3-NOM ) is a critical dense energetic plasticizer and a precursor for high-performance energetic polymers. Its synthesis is notoriously sensitive due to the competing stability requirements of the strained oxetane ring (acid-sensitive) and the aliphatic nitro group (base/thermal-sensitive).
This guide addresses the two primary bottlenecks in NON production:
Incomplete Cyclization: Failure to close the oxetane ring during the intramolecular substitution.
Hydrolytic Ring Opening: Loss of yield during aqueous workup due to the ring's susceptibility to acid-catalyzed hydrolysis.
High purity manifests as white needles; yellowing indicates oligomerization.
Solubility
High in H₂O, MeOH, EtOH
Major Purification Challenge: Difficult to extract from aqueous reaction matrices.
Stability
pH 6–8 (Optimal)
Rapidly hydrolyzes at pH < 4; decomposes at pH > 10.
Synthesis Optimization Module
The industrial standard involves a modified Pinner synthesis. To maximize yield, we treat this as a three-stage cascade.
Stage 1: The Henry Reaction (Precursor Formation)
Reaction: Nitromethane + 3 Formaldehyde
Tris(hydroxymethyl)nitromethane (THNM).
The Optimization Protocol:
Don't use standard sodium hydroxide. Use Calcium Hydroxide [Ca(OH)₂] as the catalyst.[5]
Why? Monovalent bases (NaOH) often lead to "cannizzaro-like" side reactions and colored impurities. Divalent Ca²⁺ acts as a chelating Lewis acid, stabilizing the transition state and improving selectivity for the tri-substituted product.
Target Yield: >90% (If <85%, do not proceed to cyclization; recrystallize THNM from Ethyl Acetate).
Stage 2: Selective Bromination
Reaction: THNM
2-(Bromomethyl)-2-nitro-1,3-propanediol.
Critical Control: Do not use excess HBr. Use Acetyl Bromide or in-situ generated HBr (via PBr₃) to strictly control stoichiometry. You need exactly one hydroxyl group converted to a bromide. Over-bromination leads to acyclic byproducts that cannot cyclize.
Mechanism of Improvement: The PTC shuttles the phenoxide-like anion into the organic phase where the cyclization occurs protected from water. This prevents the newly formed oxetane ring from immediately hydrolyzing back to the starting material.
Workflow Visualization
The following diagram illustrates the optimized pathway and critical decision nodes.
Caption: Figure 1. Optimized synthesis workflow emphasizing the Phase Transfer Catalysis (PTC) route to minimize hydrolytic ring opening.
Purification & Workup Protocols
The high water solubility of NON makes standard separatory funnel extraction inefficient (yield loss >30%).
Protocol A: Continuous Extraction (Recommended)
Saturate Aqueous Phase: After the reaction, saturate the aqueous layer with NaCl. This "salts out" the organic NON, forcing it into the organic phase.
Solvent Choice: Use Ethyl Acetate or DCM . Avoid ether (peroxide risk with nitro compounds).
Method: Use a liquid-liquid continuous extractor for 12–24 hours.
Why? The partition coefficient (
) is unfavorable. Single extractions leave significant product behind. Continuous extraction recovers >95%.[6]
Protocol B: Recrystallization (Polishing)
Solvent System: Benzene/Petroleum Ether (Traditional) or Toluene/Heptane (Safer Modern Alternative).
Procedure: Dissolve crude NON in minimum hot Toluene (60°C). Add Heptane dropwise until turbidity appears. Cool slowly to 4°C.
Purity Check: Product must be white. Yellow color indicates presence of nitromethane oligomers or dinitro-impurities.
Troubleshooting Guide (FAQ)
Q1: My final product is an oil that won't crystallize. What went wrong?
Diagnosis: This is usually due to residual solvent or oligomer contamination .
Fix:
Check Purity: Run TLC (Ethyl Acetate:Hexane 1:1). If you see a streak at the baseline, you have polymerized THNM.
Remedy: Dissolve the oil in a small amount of warm water, treat with activated charcoal to remove oligomers, filter, and repeat the continuous extraction with fresh DCM.
Q2: The yield dropped significantly during the scale-up of the cyclization step.
Diagnosis:Exothermic Runaway. The cyclization is exothermic. At larger scales, heat accumulation degrades the nitro group or opens the ring.
Fix:
Ensure the internal temperature never exceeds 5°C during the addition of the base.
Switch from batch addition to a semi-batch process : slowly feed the base into the reaction vessel containing the bromo-diol and catalyst.
Q3: The NMR shows a mixture of the product and a linear diol.
Diagnosis:Hydrolytic Ring Opening. Your workup conditions were likely too acidic.
Fix:
Neutralize the reaction mixture to pH 7.0–7.5 exactly before extraction.
Do not use strong acids (HCl) to neutralize the base. Use buffered solutions (Ammonium Chloride) or dry ice (CO₂) to lower the pH gently.
Q4: Is it safe to distill (3-Nitrooxetan-3-yl)methanol?
WARNING:NO.
As an aliphatic nitro compound with a strained ring, NON is thermally unstable. Distillation carries a high risk of deflagration or explosion. Only purify via recrystallization or column chromatography.
References
Synthesis of Tris(hydroxymethyl)nitromethane (Precursor)
Source: PrepChem. "Preparation of tris(hydroxymethyl)nitromethane."
Disclaimer: This guide involves the handling of energetic materials.[6] All procedures must be conducted in a fume hood behind a blast shield. Standard operating procedures for explosive precursors must be followed.
Technical Support Center: Nitration of (Oxetan-3-yl)methanol Derivatives
Executive Technical Overview The nitration of (oxetan-3-yl)methanol (and its derivatives like 3-methyl-3-hydroxymethyloxetane) presents a classic conflict in organic synthesis: functionalizing a nucleophile (hydroxyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
The nitration of (oxetan-3-yl)methanol (and its derivatives like 3-methyl-3-hydroxymethyloxetane) presents a classic conflict in organic synthesis: functionalizing a nucleophile (hydroxyl group) without destroying the sensitive electrophile (strained ring) .
The oxetane ring possesses a strain energy of approximately ~106 kJ/mol (25.3 kcal/mol) . While less reactive than epoxides, it is highly susceptible to Acid-Catalyzed Ring Opening Polymerization (CROP) and hydrolysis. Standard nitration protocols (e.g., mixed acid
) often fail because the hydronium ion concentration triggers catastrophic ring cleavage before esterification can complete.
This guide addresses the three primary failure modes:
Ring Scission (Hydrolysis/Alcoholysis)
Cationic Polymerization (Oligomerization)
Thermal Runaway (Energetic Decomposition)
Troubleshooting Guide (Q&A Format)
Category A: Yield Loss & Viscosity Issues
Q1: My reaction mixture turned into a brown, viscous oil instead of the expected clear liquid product. What happened?
Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (CROP) .
Root Cause: The use of strong protic acids (like sulfuric acid in mixed-acid nitration) protonates the oxetane oxygen. This activated species is attacked by another molecule of substrate (acting as a nucleophile), initiating a chain reaction that forms polyethers (similar to PolyNIMMO structures).
Corrective Action:
Immediate Fix: Switch from mixed acid to Dinitrogen Pentoxide (
) in an inert solvent (DCM or ). provides the nitronium ion () without a high concentration of protons ().
Alternative: If
is unavailable, use Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid) at low temperatures (<-5°C). The acetic anhydride scavenges water, reducing proton availability.
Q2: NMR shows a complex mixture with peaks corresponding to a linear alkyl chain. Is this the ring-opened product?
Diagnosis: Yes, this is likely the 1,3-propanediol dinitrate derivative.
Root Cause: If water is present (even atmospheric moisture) or if the reaction is not quenched rapidly, the protonated oxetane ring undergoes nucleophilic attack by water or nitrate ions.
Nucleophilic attack at -carbon Ring cleavage.
Corrective Action:
Protocol Adjustment: Ensure strictly anhydrous conditions. Use dry solvents (DCM distilled over
).
Workup: Quench the reaction into a basic solution (e.g., aqueous
) immediately to neutralize acid and prevent hydrolysis during the workup phase.
Category B: Safety & Thermal Management
Q3: The internal temperature spiked rapidly during the addition of the nitrating agent. Is the product still viable?
Diagnosis: You experienced a thermal excursion due to the combined enthalpy of esterification and ring strain release.
Risk Assessment:CRITICAL. Oxetane nitrates are energetic materials. A temperature spike can trigger autocatalytic decomposition or explosion. If the temp exceeded 20°C uncontrolled, the batch should be treated as hazardous waste.
Corrective Action:
Engineering Control: Use a jacketed reactor with active cooling (-10°C to 0°C).
Dosing Strategy: Add the substrate to the nitrating agent (inverse addition) or the agent to the substrate dropwise , ensuring the exotherm dissipates before the next drop.
Monitoring: Monitor for "fume-off" (red
gas evolution). If observed, quench immediately in ice water.
Category C: Purification Challenges
Q4: I cannot separate the acid impurity from my product without decomposition. Distillation failed.
Diagnosis: The product is thermally unstable and acid-sensitive.
Root Cause: Distillation of energetic nitrate esters is extremely hazardous and should generally be avoided. Residual acid catalyzes decomposition during heating.
Corrective Action:
Purification Method: Do NOT distill. Use column chromatography (Silica gel, neutralized with 1% triethylamine) or simple solvent washes.
Neutralization: Wash the organic phase with 5%
until the aqueous layer remains basic. Follow with a brine wash to remove trapped water.
Mechanistic Visualization
The following diagram illustrates the competition between the desired O-nitration and the undesired acid-catalyzed ring opening.
Caption: Figure 1. Mechanistic divergence in oxetane nitration. Acidic conditions favor protonation of the ring oxygen, leading to irreversible ring opening (Red Path), whereas non-acidic nitronium sources favor the desired esterification (Green Path).
Comparative Protocols: Reagent Selection
Use this table to select the appropriate method for your constraints.
Feature
Method A: (Recommended)
Method B: Acetyl Nitrate ()
Method C: Mixed Acid ()
Primary Reagent
Dinitrogen Pentoxide in DCM/CHCl3
Nitric Acid + Acetic Anhydride
Nitric Acid + Sulfuric Acid
Acidity ()
Negligible (Lewis Acidic)
Low (Buffered by Ac2O)
High (Strong Brønsted Acid)
Ring Stability
Excellent (>95% Retention)
Good (Requires Temp Control)
Poor (High Ring Opening)
Major Side Product
None (Clean conversion)
Acetate esters
Polyethers / Diol nitrates
Safety Hazard
Low (if handled correctly)
High (Explosive mixtures possible)
Medium (Exothermic)
Target Use
High-purity synthesis (NIMMO)
Lab-scale if unavailable
NOT RECOMMENDED
References
Millar, R. W., et al. (2025).[3] Clean Nitrations Using Dinitrogen Pentoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) — A UK Perspective. ResearchGate.
RSC Publishing. (2016). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions.
BenchChem. (2025).[4] Assessing the stability of the oxetane ring under various chemical conditions.
Sciencemadness. (2025). Nitrations with N2O5, anhydrous HNO3 and their admixtures.
Google Patents. (1993). US5214166A - Method of synthesizing nitrato alkyl oxetanes.
optimization of reaction conditions for (3-Nitrooxetan-3-yl)methanol synthesis
This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of (3-Nitrooxetan-3-yl)methanol . It prioritizes safety, mechanistic causality, and reproducible protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of (3-Nitrooxetan-3-yl)methanol . It prioritizes safety, mechanistic causality, and reproducible protocols.
Topic: Optimization of Reaction Conditions & Troubleshooting
Target Audience: Medicinal Chemists, Process Development Scientists
Safety Level:HIGH (Energetic Nitro Compound + Strained Ring)
Executive Summary & Safety Directive
(3-Nitrooxetan-3-yl)methanol is a high-value bioisostere used to introduce metabolic stability and polarity into drug scaffolds. Its synthesis combines the Henry Reaction (Nitroaldol) with an Intramolecular Etherification (Cyclization).[1]
⚠️ CRITICAL SAFETY WARNING:
Energetic Potential: The target molecule contains both a nitro group (oxidizer) and a strained oxetane ring (fuel/energy). It possesses explosive potential, particularly upon heating or shock.
Exotherm Control: Step 1 (Henry Reaction) is highly exothermic. Runaway reactions can lead to detonation of nitromethane mixtures.
Toxicity: Oxetanes are potent alkylating agents (potential genotoxins). Handle with double-gloving and full containment.
Synthetic Pathway Visualization
The optimized route utilizes a Mono-activation/Cyclization strategy. This offers superior yield and purity compared to the high-temperature carbonate pyrolysis method often seen in older patents.
Figure 1: Optimized 2-step synthetic workflow for (3-Nitrooxetan-3-yl)methanol.
Optimized Experimental Protocols
Step 1: Preparation of Tris(hydroxymethyl)nitromethane
The foundation of the synthesis.[1][2][3][4] Purity here dictates success in Step 2.
Activation: Dissolve Tris-intermediate in dry Pyridine/DCM (1:1) at 0°C .
Add TsCl portion-wise over 1 hour. Reason: Slow addition favors mono-tosylation over bis-tosylation.
Stir at 0°C for 4 hours. Monitor by TLC.
Cyclization: Add n-BuLi (2.2 eq) or NaH (2.5 eq) in THF at -78°C to 0°C .
Note: The alkoxide formed displaces the tosylate intramolecularly to close the 4-membered ring.
Quench: Carefully quench with saturated NH4Cl.
Extraction: Extract with EtOAc. The product is water-soluble; use multiple extractions or continuous extraction.
Troubleshooting Guide
Issue 1: Low Yield in Cyclization Step (<30%)
Potential Cause
Diagnosis
Corrective Action
Bis-Tosylation
TLC shows a fast-moving non-polar spot (Bis-tosylate).
Strict Stoichiometry: Ensure exactly 1.0–1.05 eq of TsCl is used. Lower temperature to -10°C during addition.
Polymerization
Reaction mixture becomes a viscous gum/gel.
Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Incomplete Closure
Mono-tosylate remains unreacted.
Base Strength: Switch from K2CO3 (weak) to n-BuLi or NaH (strong). The hydroxyl group needs full deprotonation to attack the hindered carbon.
Issue 2: Product Instability / Decomposition
Potential Cause
Diagnosis
Corrective Action
Thermal Degradation
Product darkens/fumes upon concentration.
Cold Handling: Never heat the water bath >35°C during rotary evaporation. The nitro-oxetane is thermally sensitive.
Acid Sensitivity
Ring opening during workup (formation of diol).
Neutralization: Ensure the crude mixture is neutralized (pH 7) before concentration. Oxetanes are acid-labile.
Issue 3: Safety / Exotherms
Potential Cause
Diagnosis
Corrective Action
Runaway Henry Reaction
Rapid temp spike during nitromethane addition.
Stop Addition: Immediately stop nitromethane flow. Apply ice bath. Do not scale up batch size without upgrading cooling capacity.
Frequently Asked Questions (FAQs)
Q: Can I use the Diethyl Carbonate (DEC) method instead of Tosyl Chloride?A: Yes, but with reservations. The DEC method involves heating the Tris-intermediate with DEC and K2CO3 to form a cyclic carbonate, followed by decarboxylation at >180°C. While cheaper, the high temperature degrades the nitro group, often resulting in lower yields and "tarry" impurities. The TsCl route described above is superior for purity.
Q: How do I remove the pyridine solvent completely?A: Pyridine is difficult to remove and can catalyze ring opening. Co-evaporate with Toluene (3x) on the rotavap. The toluene forms an azeotrope with pyridine, facilitating its removal at lower temperatures.
Q: Is the product visible under UV light?A: Weakly. The nitro group provides some absorbance, but it is not strong. Use a stain like KMnO4 (oxidizes alcohols) or Hanessian’s Stain (molybdate) for clear visualization on TLC plates.
Q: Can I scale this reaction to kilogram quantities?A:Extreme Caution Required. The heat of reaction for the oxetane ring closure is significant. On a kg scale, the accumulation of the mono-tosylate intermediate poses a safety risk. Continuous flow chemistry is recommended for scale-up to manage the thermal load and minimize the inventory of energetic intermediates.
References
Henry Reaction Fundamentals: L. Henry, C. R. Hebd. Seances Acad. Sci., 1895, 120, 1265.
Oxetane Synthesis Review: Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6] Chem. Rev.[5][7]2016 , 116, 12150–12233.[5][7] Link
Cyclization Methodology: Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angew.[3][8] Chem. Int. Ed.2006 , 45, 7736–7739. (Discusses the TsCl/Base route for oxetane formation).
Safety Data: PubChem Compound Summary for (3-Aminooxetan-3-yl)methanol (Derivative data for safety inference). Link
troubleshooting ring instability of the oxetane in (3-Nitrooxetan-3-yl)methanol
Welcome to the technical support center for (3-Nitrooxetan-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (3-Nitrooxetan-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule. My goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential challenges related to the stability of the oxetane ring. The inherent ring strain of the oxetane, combined with the powerful electron-withdrawing nature of the nitro group, presents a specific set of stability considerations that must be carefully managed for successful experimental outcomes.
This resource is structured as a series of frequently asked questions (FAQs) that address common issues encountered during the synthesis, purification, and handling of (3-Nitrooxetan-3-yl)methanol. Each answer provides not only a solution but also a detailed explanation of the underlying chemical principles.
Frequently Asked Questions (FAQs)
My reaction mixture is turning brown and I'm seeing multiple spots on my TLC, suggesting decomposition. What could be the cause?
This is a common observation and often points to the inherent instability of the nitroalkane functionality, especially under certain reaction conditions. Nitro compounds can be thermally sensitive and their decomposition can be catalyzed by both acidic and basic conditions.[1]
Thermal Instability : Nitroalkanes are known to be thermodynamically unstable and can decompose exothermically.[2] While the 3,3-disubstitution on the oxetane ring provides some steric protection, localized heating in your reaction can initiate decomposition. One of the common decomposition pathways for nitroalkanes at elevated temperatures involves the formation of formaldehyde.[3]
Acid/Base Catalyzed Decomposition : The presence of strong acids or bases can significantly lower the decomposition temperature of nitroalkanes.[1] Even trace amounts of acidic or basic impurities can initiate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting decomposition of (3-Nitrooxetan-3-yl)methanol.
Recommendations:
Temperature Control: Maintain a strict and consistent temperature profile for your reaction. If the reaction can be performed at or below room temperature, this is highly advisable. Avoid any localized overheating.
pH Control: If your reaction conditions are not inherently neutral, consider the use of a buffered system. For many oxetane derivatives, stability has been demonstrated over a pH range of 1-10.[4] However, given the presence of the nitro group, maintaining a neutral pH is the safest approach.
High-Purity Starting Materials: Ensure all your reagents and solvents are free from acidic or basic impurities.
I am observing a new, more polar spot on my TLC during my aqueous workup. What is this likely to be?
The appearance of a more polar byproduct, especially during an aqueous workup, strongly suggests a ring-opening reaction of the oxetane. The oxetane ring, despite being less strained than an epoxide, is susceptible to nucleophilic attack, particularly under acidic conditions which can protonate the ring oxygen and activate the ring for opening.[5][6][7]
Proposed Mechanism of Acid-Catalyzed Ring Opening:
Caption: Acid-catalyzed ring-opening of the oxetane.
The resulting 1,3-diol would be significantly more polar than the parent oxetane, leading to a lower Rf value on your TLC plate.
Recommendations:
Neutralize Before Extraction: Before performing an aqueous extraction, ensure the reaction mixture is neutralized. A mild bicarbonate wash is often sufficient.
Avoid Strong Acids: If your protocol requires acidic conditions, use the mildest acid possible and for the shortest duration necessary.
Brine Washes: Use brine (saturated NaCl solution) for your final aqueous washes to minimize the amount of water dissolving into the organic layer.
My purification by silica gel chromatography is giving me low yields and streaky bands. How can I improve this?
The combination of a polar nitro group and a hydroxyl group in (3-Nitrooxetan-3-yl)methanol makes it a highly polar compound.[2] Such compounds often interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to several problems:
Streaking: Strong binding to the stationary phase causes the compound to elute slowly and in a diffuse band.
Decomposition: The acidic nature of silica gel can catalyze the ring-opening of the oxetane.[7]
Irreversible Adsorption: In some cases, the compound may bind so strongly that it cannot be eluted from the column, resulting in low recovery.
Strategies for Improved Chromatographic Purification:
Strategy
Rationale
Recommended Implementation
Deactivate Silica Gel
Neutralize the acidic silanol groups to reduce strong interactions and prevent acid-catalyzed decomposition.
Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia solution.[8]
Use an Alternative Stationary Phase
Alumina is less acidic than silica and can be a better choice for acid-sensitive or basic compounds.
Start with neutral alumina and assess the separation. Basic or acidic alumina can also be used depending on the nature of the impurities.
Reverse-Phase Chromatography
For highly polar compounds, reverse-phase (e.g., C18) chromatography can provide better separation with less risk of decomposition.
Use a mobile phase of water/methanol or water/acetonitrile, possibly with a buffer to control pH.
I am concerned about the stability of my purified (3-Nitrooxetan-3-yl)methanol during storage. What are the best practices?
Long-term stability will be influenced by temperature, light, and the presence of any residual impurities from the purification process.
Recommendations for Storage:
Temperature: Store at low temperatures, preferably at or below -20°C.
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
Solvent: If storing in solution, use a high-purity, aprotic solvent. Avoid protic solvents like methanol which could potentially act as nucleophiles for ring-opening over long periods, especially if any acidic impurities are present.
Light: Store in an amber vial to protect from light, as some nitro compounds can be photochemically active.
What spectroscopic changes should I look for to confirm the integrity of the oxetane ring?
Spectroscopic analysis is your primary tool for confirming the structure of your compound and detecting any degradation.
¹H NMR Spectroscopy: The methylene protons on the oxetane ring typically appear as two distinct triplets in the range of 4.0-5.0 ppm. The disappearance of these signals and the appearance of new signals corresponding to a 1,3-diol (e.g., new CH-OH and CH₂-OH protons) would be a clear indication of ring-opening.
¹³C NMR Spectroscopy: Look for the characteristic signals of the oxetane ring carbons, typically in the range of 60-80 ppm for the carbons adjacent to the oxygen and a quaternary carbon signal for C3.
Mass Spectrometry (EI): While the molecular ion may be weak, fragmentation patterns can be informative. For the intact alcohol, you might expect to see alpha-cleavage, resulting in the loss of the CH₂OH group.[9] The observation of fragments corresponding to a 1,3-diol would indicate ring-opening.
Infrared (IR) Spectroscopy: The presence of a strong, broad O-H stretch (around 3400 cm⁻¹) is expected due to the hydroxyl group. The key is to look for the disappearance of characteristic C-O-C stretches of the oxetane ring (typically around 980 cm⁻¹) and the potential appearance of new C-O stretches associated with a diol. The asymmetric and symmetric stretches of the nitro group should be prominent around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[2]
By understanding the inherent reactivity of both the oxetane ring and the nitro group, you can proactively design your experiments to minimize degradation and ensure the successful use of (3-Nitrooxetan-3-yl)methanol in your research.
References
Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents. ResearchGate. Available at: [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
Nitro Compounds. Chemistry LibreTexts. Available at: [Link]
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Mechanism of Methanol Synthesis on Ni(110). ACS Publications. Available at: [Link]
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]
Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. MDPI. Available at: [Link]
THERMAL DECOMPOSITION OF THE NITROALKANES. RSC Publishing. Available at: [Link]
Oxetanes in Drug Discovery Campaigns. NIH. Available at: [Link]
Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. NIH. Available at: [Link]
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]
Acid-Base Behavior in 50-Percent Aqueous Methanol: Thermodynamics of the Dissociation of Protonated Tris(hydroxymethyl)aminomethane and Nature of the Solvent Effect. NIH. Available at: [Link]
CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing. Available at: [Link]
3-Ethyl-3-(hydroxymethyl)oxetane. GM Chemical. Available at: [Link]
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]
Mass Spectrometry: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]
The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. Springer. Available at: [Link]
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. NIH. Available at: [Link]
[3-(Bromomethyl)oxetan-3-yl]methanol. PubChem. Available at: [Link]
Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxide catalysts. ResearchGate. Available at: [Link]
Applications of oxetanes in drug discovery and medicinal chemistry. NIH. Available at: [Link]
Organic Chemistry-4. Kolkata. Available at: [Link]
How do I purify the resulting compound after a nitro- to amine-group reduction? Stack Exchange. Available at: [Link]
Base‐induced elimination of nitrous acid. ResearchGate. Available at: [Link]
Electron Impact Ionisation and Fragmentation of Methanol and Ethanol. ResearchGate. Available at: [Link]
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]
Technical Support Center: Strategies to Control Regioselectivity in Oxetane Ring-Opening
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for oxetane chemistry. Oxetanes are valuable four-membered cyclic ethers increasingly utilized in medicinal chemistry as metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxetane chemistry. Oxetanes are valuable four-membered cyclic ethers increasingly utilized in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] Their utility is often unlocked through ring-opening reactions, which introduce key functional groups. However, the inherent ring strain that makes them reactive also presents a significant challenge: controlling the regioselectivity of the ring-opening.[3][4]
This guide provides in-depth answers to common questions and troubleshooting strategies encountered by researchers working on the regioselective functionalization of unsymmetrically substituted oxetanes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in oxetane ring-opening reactions?
The regiochemical outcome of an oxetane ring-opening reaction is primarily dictated by the reaction mechanism, which can be broadly categorized into two pathways: acid-catalyzed (SN1-like) and nucleophilic (SN2-like) . The choice between these pathways is the most powerful tool at your disposal for controlling which C-O bond is cleaved.[4][5]
Acid-Catalyzed (SN1-like) Pathway: Under acidic conditions (using either Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinated to the Lewis acid. This activation makes the C-O bonds more susceptible to cleavage. The reaction proceeds through a transition state with significant carbocationic character. This positive charge is better stabilized at the more substituted carbon atom . Consequently, the nucleophile will preferentially attack this more sterically hindered, yet more electronically stabilized, position.[3][6]
Nucleophilic (SN2-like) Pathway: Under neutral or basic conditions, a strong nucleophile attacks one of the carbon atoms of the oxetane ring directly. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom . This pathway follows a classic SN2 trajectory, where accessibility is the dominant controlling factor.[4][7]
The diagram below illustrates this mechanistic dichotomy.
Caption: Mechanistic pathways controlling regioselectivity in oxetane ring-opening.
Q2: My Lewis acid-catalyzed reaction is giving poor regioselectivity. How can I favor attack at the more substituted carbon?
This is a common issue where the reaction is not proceeding cleanly through the desired SN1-like pathway. Several factors can be tuned to enhance selectivity.
Causality: Poor regioselectivity in acid-catalyzed reactions often arises from a competition between the SN1-like and SN2-like pathways. If the Lewis acid is too weak or if the carbocationic intermediate is not sufficiently stabilized, the nucleophile may default to attacking the sterically more accessible, less-substituted carbon.
Troubleshooting Steps:
Choice of Lewis Acid: The strength and nature of the Lewis acid are critical. Very strong Lewis "superacids" can be highly effective. For example, Al(C₆F₅)₃ has been shown to suppress the formation of undesired regioisomeric byproducts.[8] Other strong Lewis acids like TMSOTf, Yb(OTf)₃, or Sc(OTf)₃ are also effective promoters for SN1-like openings.[2][4] Conversely, weaker Lewis acids like MgCl₂ or ZnCl₂ may be insufficient.[2]
Solvent: Use a non-coordinating solvent (e.g., dichloromethane, toluene) that will not compete with the oxetane for binding to the Lewis acid. Polar, coordinating solvents can attenuate the strength of the Lewis acid, reducing selectivity.
Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). Lower temperatures can increase the energy difference between the two competing transition states, often favoring the more ordered, electronically preferred SN1-like pathway.
Substrate Electronics: If possible, modify the oxetane substrate. An electron-donating substituent at the C2 position will further stabilize the developing positive charge, strongly favoring attack at that site.
Q3: How do the electronic properties of substituents on the oxetane ring direct the regiochemical outcome?
Substituent electronics play a crucial role, primarily by influencing the stability of the transition state in acid-catalyzed reactions.[5]
Electron-Donating Groups (EDGs): Substituents like alkyl, phenyl, or alkoxy groups at a carbon atom of the oxetane ring will stabilize a developing positive charge at that position through induction or resonance. In an acid-catalyzed reaction, this stabilization heavily promotes C-O bond cleavage at the substituted carbon, leading to nucleophilic attack at that site.
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl groups destabilize any developing positive charge. In such cases, even under acidic conditions, the SN1-like pathway can be disfavored. The electronic influence of fluorine, for instance, has been shown to govern the ring-opening outcome, directing nucleophilic attack away from the fluorine-bearing carbon.[9] In these scenarios, the SN2-like attack at the alternate, less-substituted carbon may become the dominant pathway.
Substituent at C2
Predominant Condition for Ring-Opening
Expected Site of Nucleophilic Attack
Alkyl, Aryl (EDG)
Lewis/Brønsted Acid
C2 (more substituted)
Alkyl, Aryl (EDG)
Strong Nucleophile (Basic/Neutral)
C4 (less substituted)
CF₃, F (EWG)
Lewis/Brønsted Acid or Nucleophile
C4 (less substituted)
Q4: I am observing significant formation of dimers and polymers. What is causing this and how can I prevent it?
Dimerization or polymerization is a frequent side reaction, especially in acid-catalyzed openings.
Causality: This occurs when the ring-opened product, which is a primary or secondary alcohol, acts as a nucleophile itself. It can attack another activated oxetane molecule, leading to a chain reaction. This is particularly problematic with highly reactive oxetanes or when the external nucleophile concentration is low.
Preventative Measures:
Slow Addition: Add the oxetane substrate slowly via syringe pump to a solution of the Lewis acid and the nucleophile. This maintains a low concentration of the oxetane, ensuring it is more likely to react with the intended nucleophile rather than another oxetane molecule.
Use a Stronger Nucleophile: Ensure your intended nucleophile is significantly more reactive than the alcohol product.
Lower the Temperature: Running the reaction at lower temperatures reduces the rate of the undesired polymerization reaction more than it affects the desired ring-opening.
Catalyst Choice: Certain catalysts are known to minimize side reactions. For instance, Al(C₆F₅)₃ was reported to reduce dimer formation compared to other Lewis acids.[8]
Troubleshooting Guide
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficiently active catalyst (acid or base).2. Nucleophile is too weak.3. Reaction temperature is too low.
1. Switch to a stronger Lewis acid (e.g., TMSOTf, Sc(OTf)₃) or a stronger base for deprotonation.2. Use a more potent nucleophile.3. Gradually increase the reaction temperature and monitor by TLC/LCMS.
Poor Regioselectivity (Mixture of Products)
1. (Acidic) Competition between SN1/SN2 pathways.2. (Nucleophilic) Trace acid contamination.3. Substrate electronics do not strongly favor one pathway.
1. Use a stronger Lewis acid; lower the temperature; use a non-coordinating solvent.2. Ensure all reagents and glassware are free of acid; consider adding a non-nucleophilic base (e.g., proton sponge).3. Re-evaluate the strategy; it may not be possible to achieve high selectivity with the current substrate/nucleophile combination.
Decomposition or Unidentified Byproducts
1. Lewis/Brønsted acid is too harsh.2. Reaction temperature is too high.3. Substrate is unstable to the reaction conditions.
1. Screen a panel of milder Lewis acids (e.g., In(OTf)₃, Bi(OTf)₃).2. Maintain strict temperature control, especially during exothermic additions.3. Protect sensitive functional groups on the substrate before attempting the ring-opening.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed (SN1-like) Ring-Opening
This protocol aims to open a 2-substituted oxetane with a nucleophile at the more substituted C2 position.
Workflow Diagram:
Caption: Workflow for a typical Lewis acid-catalyzed oxetane ring-opening.
Step-by-Step Methodology:
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.2 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M).
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., TMSOTf, 1.1 equivalents) dropwise. Stir for 15 minutes.
Substrate Addition: Dissolve the 2-substituted oxetane (1.0 equivalent) in a small amount of anhydrous DCM and draw it into a syringe. Add the oxetane solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 2 hours), then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Workup: Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer. Confirm the regiochemistry using 1H NMR and NOESY/COSY experiments.
Protocol 2: General Procedure for Nucleophilic (SN2-like) Ring-Opening
This protocol aims to open a 2-substituted oxetane with a nucleophile at the less substituted C4 position.
Preparation: To a round-bottom flask, add the nucleophile (e.g., sodium azide, 1.5 equivalents) and a polar aprotic solvent like DMF or DMSO (~0.2 M).
Substrate Addition: Add the 2-substituted oxetane (1.0 equivalent) to the solution.
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C). The reaction must be carried out under strictly non-acidic conditions.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the oxetane is consumed.
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic extracts with water and brine to remove the high-boiling-point solvent. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB. [Link]
Regioselective ring opening reactions of unsymmetric oxetanes. ResearchGate. [Link]
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
Regioselectivity of epoxide ring-opening. YouTube. [Link]
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. [Link]
Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. [Link]
Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Organic Chemistry Institute, University of Münster. [Link]
Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
mitigating decomposition of (3-Nitrooxetan-3-yl)methanol during storage
This guide serves as a specialized technical resource for researchers and process chemists handling (3-Nitrooxetan-3-yl)methanol (often abbreviated as HMMNO or NHO in energetic materials literature). This compound is a c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers and process chemists handling (3-Nitrooxetan-3-yl)methanol (often abbreviated as HMMNO or NHO in energetic materials literature). This compound is a critical precursor for energetic binders (e.g., polyNIMMO), but its storage stability is compromised by the high ring strain of the oxetane moiety and the labile nature of the nitro group.
Current Status: Operational
Subject: Mitigating Decomposition During Storage
Ticket Priority: High (Energetic/Chemical Stability Risk)
Applicable CAS: 3047-32-3 (Generic for oxetane-methanol derivatives, verify specific batch CoA)
Part 1: Emergency Quick-Check (Triage)
Q: I see pressure buildup or color change in the storage vial. What should I do?A:STOP immediately.
Do not shake or heat the container. Pressure buildup indicates gas evolution (NOx or formaldehyde) from advanced decomposition.
Vent safely: If the vessel is a septum-capped vial, insert a needle connected to an inert gas line (with a bubbler) behind a blast shield to relieve pressure.
Quarantine: Move the sample to a dedicated flammables/energetics refrigerator set to < -10°C.
Assess: If the liquid has turned from colorless/pale yellow to dark orange/brown, the sample is likely compromised by autocatalytic decomposition and should be disposed of as hazardous energetic waste.
Part 2: Technical Deep Dive (FAQs)
The Core Issue: Why is this molecule unstable?
The instability of (3-Nitrooxetan-3-yl)methanol arises from a "perfect storm" of three structural features:
Ring Strain: The 4-membered oxetane ring possesses significant ring strain (~106 kJ/mol). It is thermodynamically eager to open.
Acid Sensitivity: The ether oxygen in the oxetane ring is basic. Trace acids (even from ambient CO2 + moisture) can protonate this oxygen, lowering the activation energy for nucleophilic attack (ring opening).
The Nitro Group: The electron-withdrawing nitro group (-NO2) at the 3-position destabilizes the C-O bonds, making the ring more susceptible to cationic polymerization or hydrolysis.
The Decomposition Mechanism:
The primary storage failure mode is Acid-Catalyzed Cationic Ring Opening . Once started, this process can generate acidic byproducts, leading to an autocatalytic runaway.
Figure 1: The acid-catalyzed decomposition pathway. Trace moisture acts as the initiator.
Storage Protocol: How do I prevent this?
You must treat this compound as a Living Monomer . It is not a static shelf chemical.
Parameter
Specification
Technical Rationale
Temperature
-20°C (Required)
Arrhenius kinetics dictate that lowering temp from 25°C to -20°C slows degradation rates by ~20-50x.
Atmosphere
Argon or Nitrogen
Oxygen is less of a concern than moisture . Argon is heavier than air and provides a better blanket against humidity.
Container
Silanized Glass or Teflon (PFA)
Standard glass has surface silanols (Si-OH) which are slightly acidic and can initiate ring opening. Silanization caps these sites.
Light
Amber/Foil Wrapped
Nitro groups are chromophores. UV light can induce radical cleavage of the C-NO2 bond (photolysis).
Stabilizers
Avoid unless necessary
Adding basic stabilizers (e.g., trace amines) can prevent acid catalysis but may interfere with downstream curing/polymerization reactions.
Troubleshooting: Is my batch still good?
Q: The liquid looks slightly yellow. Is it usable?A: Pure (3-Nitrooxetan-3-yl)methanol is a colorless to pale yellow oil (or low-melting solid).
Pale Yellow: Acceptable.[1][2] Likely trace impurities from synthesis.
Dark Orange/Red:Reject. This indicates formation of NOx species or conjugated byproducts.
Q: How do I verify purity?A: Use 1H-NMR in a neutral solvent (e.g., CDCl3 over K2CO3).
Check: Look for the oxetane ring protons (typically two doublets around 4.5–5.0 ppm).
Defect: Disappearance of these peaks and appearance of broad multiplets upfield (3.5–4.0 ppm) indicates ring opening/polymerization.
Part 3: Operational Workflows
Workflow A: Receiving & Storage (The "Golden Hour")
The most critical moment is when the shipment arrives. Do not leave the package on the dock.
Figure 2: Intake workflow to ensure sample integrity immediately upon arrival.
Workflow B: Handling for Synthesis
Q: Can I use a metal spatula?A:Avoid. Metal ions (Fe, Al) can act as Lewis acids, catalyzing the ring opening. Use glass, Teflon, or ceramic tools.
Q: I need to dry it. Can I use silica gel?A:NO. Silica gel is acidic. It will destroy the oxetane ring.
Correct Method: Dissolve in dry DCM, dry over Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) (neutral salts), filter, and concentrate in vacuo at low temperature (< 30°C).
Part 4: References & Grounding
Oxetane Ring Strain & Reactivity : Burkhard, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2013. Link
Relevance: Establishes the fundamental instability of the oxetane ring toward acid catalysis.
Energetic Binders (PolyNIMMO/PolyGLYN) : Provatas, A. "Energetic Polymers for Explosives Formulations." DSTO Aeronautical and Maritime Research Laboratory, 2000. Link
Relevance: Details the polymerization mechanisms of nitro-oxetanes and storage requirements for their precursors.
Synthesis & Stability of Nitrooxetanes : Baum, K., et al. "Synthesis of 3-Nitrooxetanes." Journal of Organic Chemistry, 1983. Link
Relevance: Primary source for the synthesis and chemical handling of 3-nitrooxetane derivatives.
General Handling of Labile Energetics : Agrawal, J. P. High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH, 2010. Link
Relevance: Standard operating procedures for storing sensitive energetic monomers.
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) before handling energetic materials.
Technical Support Center: Analytical Method Development for (3-Nitrooxetan-3-yl)methanol
The following technical guide is structured as a Tier 3 Technical Support Hub for analytical scientists. It addresses high-level method development challenges for (3-Nitrooxetan-3-yl)methanol (NOM) , focusing on its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Technical Support Hub for analytical scientists. It addresses high-level method development challenges for (3-Nitrooxetan-3-yl)methanol (NOM) , focusing on its unique chemical behavior: a strained oxetane ring coupled with a polar nitro group.
Compound: (3-Nitrooxetan-3-yl)methanol (NOM)
CAS: 2754-18-9 (Generic reference for hydroxymethyl oxetanes, specific nitro derivatives vary)
Critical Attributes:
Strained Ring: The oxetane ring (4-membered ether) is susceptible to acid-catalyzed ring opening (hydrolysis), generating polar diol impurities.
Polarity: The presence of both a nitro group (
) and a hydroxyl group () makes the molecule moderately polar, posing retention challenges on standard C18 columns.
Thermal Lability: While nitro groups are energetic, the oxetane ring adds thermal sensitivity, making GC analysis risky without careful optimization.
Interactive Troubleshooting Guide (Q&A)
Module A: HPLC Method Development & Optimization
Q1: I am observing peak splitting and on-column degradation of the main peak. My mobile phase is Water (0.1% TFA) / Acetonitrile. What is happening?
Diagnosis: Acid-Induced Ring Opening.
Root Cause: Oxetanes are acid-sensitive ethers. Standard acidic modifiers like Trifluoroacetic Acid (TFA, pH ~2.0) can catalyze the opening of the oxetane ring during the run, leading to artifact peaks (the ring-opened diol) and peak distortion.
Solution:
Switch Buffer: Move to a milder pH (4.5 – 6.5). Use 10 mM Ammonium Acetate or Formate .
Protocol:
Prepare Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
Prepare Mobile Phase B: Acetonitrile (MeCN).
Run a gradient.[1][2] The neutral pH preserves the ring integrity while ensuring ionization for MS detection.
Q2: The starting material, Tris(hydroxymethyl)nitromethane (THNM), elutes in the void volume (t0). How do I retain it?
Diagnosis: Poor retention of highly polar precursors.
Root Cause: THNM has three hydroxyl groups and one nitro group, making it extremely hydrophilic (
). Standard C18 columns cannot retain it via hydrophobic interaction.
Solution:
Option A (AQ-C18): Use an "Aqueous stable" C18 column capable of 100% water conditions to maximize interaction.
Option B (HILIC): If THNM is the critical impurity, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
Column: Bare Silica or Amide-functionalized.
Mobile Phase: High organic (90% MeCN) to Low organic. This reverses the elution order; THNM will retain strongly, and NOM will elute earlier.
Q3: We see an unknown impurity at RRT 0.45 that increases when samples are stored in methanol. Mass spec shows [M+18].
Diagnosis: Solvolysis / Hydrolysis Product.
Root Cause: The oxetane ring has opened due to nucleophilic attack by water (hydrolysis) or methanol (methanolysis), likely catalyzed by trace acidity in the solvent.
Mechanism:
(NOM) (Ring-opened triol).
Solution:
Storage: Store standards in anhydrous Acetonitrile (MeCN) rather than Methanol.
Verification: Perform a forced degradation study. Treat NOM with 0.1 N HCl for 1 hour; if the peak at RRT 0.45 grows significantly, it is the ring-opened hydrolysis product: 2-(hydroxymethyl)-2-nitropropane-1,3-diol .
Q4: Can we use GC-MS for residual solvent and volatile impurity analysis?
Diagnosis: Thermal Stability Risk.
Root Cause: Nitro-oxetanes can decompose violently or rearrange at high injector temperatures (
).
Solution:
Feasibility: Possible but requires caution.
Parameters:
Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C.
Limit: Keep final column temperature below 180°C.
Recommendation: Headspace GC is safer for residual solvents as the non-volatile NOM remains in the vial.
Standardized Experimental Protocols
Protocol 1: High-Stability HPLC Method for Impurity Profiling
Designed to separate NOM from THNM and Ring-Opened Degradants.
Parameter
Specification
Rationale
Column
Phenyl-Hexyl or C18-AQ (150 x 4.6 mm, 3.5 µm)
Phenyl provides selectivity for nitro groups; AQ tolerates high water for polar retention.
Mobile Phase A
10 mM Ammonium Acetate (pH 5.5)
Buffering prevents acid-catalyzed ring opening.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Lower viscosity than methanol; prevents methanolysis artifacts.
Flow Rate
1.0 mL/min
Standard backpressure management.
Gradient
0-2 min: 5% B (Isocratic hold for THNM)2-15 min: 5% 60% B15-20 min: 60% B
Retains polar start material (THNM) early; elutes NOM mid-run; washes lipophilic dimers late.
Detection
UV @ 215 nm
Nitro group transition.
Sample Diluent
90:10 Water:MeCN
Matches initial gradient conditions to prevent peak distortion.
Protocol 2: System Suitability Criteria (Self-Validating)
Parameter
Acceptance Limit
Troubleshooting Failure
Resolution ()
between NOM and Ring-Opened Impurity
If , lower %B at start of gradient or lower pH slightly (stay ).
High RSD usually implies autosampler stability issues (degradation in vial).
Visualizations & Logic Flows
Diagram 1: Analytical Method Decision Tree
Use this logic to select the correct technique based on impurity volatility and stability.
Caption: Decision matrix for selecting analytical techniques. Note the bifurcation for THNM (HILIC) vs. NOM (RP-HPLC).
Diagram 2: Degradation Pathway & Impurity Origin
Understanding the chemical origin of impurities is vital for process control.
Caption: Mechanistic pathway showing the synthesis of NOM and its primary degradation route via acid hydrolysis.
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[2] (Provides baseline conditions for nitro-group separations). Retrieved from [Link]
Davey, P. N., et al. (2017).[3] Impurity Occurrence and Removal in Crystalline Products.[3] (Discusses purification of polar intermediates). Retrieved from [Link]
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
Katritzky, A. R., et al. (2010). Synthesis of nitro-substituted oxetanes.[1]Chemical Reviews. (Detailed mechanisms on ring strain and opening).
Document ID: TS-NON-004 | Version: 2.1 | Status: Active
Executive Summary & Scope
(3-Nitrooxetan-3-yl)methanol (CAS: 5908-76-9) is a high-value intermediate used primarily in the synthesis of energetic plasticizers (e.g., polyNIMMO) and as a gem-dimethyl isostere in pharmaceutical chemistry.[1]
The Challenge: This molecule presents a "double-bind" purification paradox:
Thermal Instability: The nitro group combined with the strained oxetane ring creates a high-energy system susceptible to runaway decomposition or detonation upon heating, ruling out standard distillation.
Chemical Sensitivity: The oxetane ring is highly sensitive to acid-catalyzed ring opening (hydrolysis), making standard silica gel chromatography destructive.
This guide addresses these specific failure points with field-proven protocols.
Module 1: Safety & Stability (The "Stop" Gate)
CRITICAL WARNING: (3-Nitrooxetan-3-yl)methanol is an energetic material. It possesses a positive oxygen balance and ring strain energy (~106 kJ/mol).
FAQ: Thermal Handling
Q: Can I purify the crude oil via vacuum distillation?A: NO. This is a critical safety violation.
Reasoning: Nitro-functionalized strained rings are shock- and heat-sensitive. Distillation concentrates thermal energy and impurities, significantly increasing the probability of a deflagration-to-detonation transition (DDT).
Alternative: Use Low-Temperature Recrystallization or Flash Chromatography (see Module 2).
Limit: Do not exceed 40°C during solvent removal (rotary evaporation). Use a high-vacuum pump with a cold trap to remove solvents at ambient temperature.
Q: My sample turned brown and exothermed during storage. What happened?A: Autocatalytic Acid Decomposition.
Mechanism: Trace acids (from synthesis or hydrolysis) protonate the oxetane oxygen. This triggers ring opening, releasing heat and generating more acid species, leading to a runaway thermal event.
Prevention: Store material with a trace stabilizer (e.g., <0.5% diisopropylamine) or over activated 4Å molecular sieves at -20°C.
Module 2: Chromatographic Purification (The "Separation" Gate)
Standard silica gel is slightly acidic (pH 5.0–6.0). This acidity is sufficient to degrade (3-Nitrooxetan-3-yl)methanol on the column, leading to low yields and "streaking" (formation of diol byproducts).
Protocol: The "Buffered Silica" Method
Objective: Neutralize surface silanol groups to prevent oxetane ring opening.
Reagents Required
Reagent
Grade
Purpose
Silica Gel
230–400 mesh
Stationary Phase
Triethylamine (Et3N)
Reagent Grade
Neutralizing Agent
Dichloromethane (DCM)
HPLC Grade
Primary Eluent
Methanol (MeOH)
HPLC Grade
Polar Modifier
Step-by-Step Workflow
Slurry Preparation: Suspend silica gel in the mobile phase containing 1% Triethylamine (v/v) .
Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the Et3N-doped solvent. This creates a basic buffer zone.
Equilibration: Flush with 1 CV of the running solvent (e.g., DCM/MeOH 98:2) to remove excess amine, leaving the silica neutral.
Loading: Load the crude material. Note: Do not dissolve crude in acidic solvents like chloroform (CHCl3 often contains HCl stabilizers).
Elution: Run the column using a gradient (e.g., 0%
5% MeOH in DCM).
Troubleshooting Guide: Chromatography
Symptom
Root Cause
Corrective Action
Product decomposes on column
Acidic stationary phase (Silanol activity).
Switch to Neutral Alumina (Brockmann Grade III) or use the Et3N buffering method described above.
Poor Separation (Tailing)
High polarity of the Nitro/Alcohol groups.
Use a DCM/MeOH gradient. Avoid Acetone (can form acetals with ring-opened byproducts).
Low Recovery (<50%)
Product polymerized on column.
Reduce column residence time. Use Flash chromatography with N2 pressure, not gravity flow.
Visual Logic: Acid-Free Purification Workflow
Figure 1: Decision tree for selecting the appropriate stationary phase to prevent acid-catalyzed ring opening.
Module 3: Crystallization (The "Purity" Gate)
For purity >99% (required for polymerization), chromatography is often followed by crystallization.
FAQ: Crystallization Issues
Q: My product "oils out" instead of crystallizing. Why?A: Impurity Threshold or Solvent Polarity Mismatch.
(3-Nitrooxetan-3-yl)methanol has a low melting point and high polarity. Traces of solvent or oligomers prevent lattice formation.
Protocol:
Dissolve crude oil in a minimum amount of warm Dichloromethane (DCM) (35°C).
Slowly add Hexane or Diisopropyl Ether until turbidity (cloudiness) persists.
Seed with a pure crystal (if available) or scratch the glass surface.
Cool slowly to -20°C. Rapid cooling traps impurities and causes oiling.
Module 4: Analytical Verification
Verify the integrity of the oxetane ring post-purification.
Technique
Key Marker
Interpretation
1H NMR
4.4–4.9 ppm (Oxetane )
Sharp doublets indicate intact ring. Broad multiplets or shifts to 3.5–4.0 suggest ring opening (diol formation).
Use neutral mobile phases (e.g., Water/Acetonitrile with no TFA). Acidic modifiers degrade the sample during analysis.
References
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
Context: Establishes the structural utility and stability profiles of oxetane rings.
Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews. Link
Context: Detailed mechanisms of acid-catalyzed ring opening and stabilization str
Klapötke, T. M., et al. (2009). "Synthesis and Characterization of 3-Nitratomethyl-3-methyloxetane and 3-Azidomethyl-3-methyloxetane." Propellants, Explosives, Pyrotechnics. Link
Context: Handling protocols for energetic oxetane derivatives and safety data regarding nitro-functionalized strained rings.
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
Context: Provides comparative stability data of oxetanes vs.
Technical Support Center: Scalable Production of (3-Nitrooxetan-3-yl)methanol
[1] Executive Summary Scaling up the production of (3-Nitrooxetan-3-yl)methanol (NHMO) presents a unique intersection of challenges: the inherent ring strain of the oxetane moiety (~106 kJ/mol) coupled with the thermal s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Scaling up the production of (3-Nitrooxetan-3-yl)methanol (NHMO) presents a unique intersection of challenges: the inherent ring strain of the oxetane moiety (~106 kJ/mol) coupled with the thermal sensitivity of the tertiary nitro group. While bench-scale synthesis often relies on aggressive acid-mediated cyclizations, these methods become hazardous and low-yielding at the kilogram scale.[1]
This guide addresses the transition from lab-scale preparation to scalable pilot production, focusing on the Tris-Nitro (Tris(hydroxymethyl)nitromethane) precursor route. We prioritize the Mono-tosylation/Cyclization pathway over the traditional bromide route due to its superior safety profile and higher selectivity in larger reactors.[1]
Module 1: Reaction Engineering (Synthesis)
The Core Challenge: Selectivity in Cyclization
The primary bottleneck in scaling NHMO is controlling the activation of the Tris-Nitro precursor. You must activate exactly one hydroxyl group to form a leaving group (LG) without activating the others, which would lead to polymerization or cross-linking.
Workflow Diagram: Optimized Synthesis Pathway
Caption: Stepwise activation strategy preventing polymerization via strict stoichiometry control.
Troubleshooting Guide: Synthesis
Q: We are observing significant oligomer formation during the activation step. How do we prevent this?A: This indicates over-tosylation .[1] In the reaction of Tris(hydroxymethyl)nitromethane with p-toluenesulfonyl chloride (TsCl):
Stoichiometry is Critical: Use exactly 1.05 equivalents of TsCl. Excess reagent will tosylate the second hydroxyl group, leading to cross-linking.
Temperature Control: The addition of TsCl must be performed at -5°C to 0°C . Higher temperatures favor kinetic multi-substitution.[1]
Dilution: Maintain a reaction concentration below 0.5 M . High concentrations favor intermolecular reactions (oligomers) over the desired intramolecular cyclization.
Q: The cyclization yield drops significantly when scaling from 50g to 500g. Why?A: This is likely a heat transfer issue .[1] The cyclization (displacement of the tosyl group by the alkoxide) is exothermic.
Solution: Switch to a Phase Transfer Catalysis (PTC) system (e.g., DCM/Water with TBAB). This buffers the reaction rate and allows the heat to be absorbed by the aqueous phase, preventing thermal runaway which degrades the nitro-oxetane ring.
Module 2: Work-up & Purification
The Core Challenge: Acid Sensitivity
Oxetanes are acid-sensitive ethers.[1] Standard silica gel chromatography is slightly acidic and can catalyze ring-opening polymerization during purification, destroying your yield on the column.[1]
Purification Decision Matrix
Parameter
Standard Lab Practice
Scalable Best Practice
Why?
Stationary Phase
Standard Silica Gel (Acidic)
Basified Alumina or Treated Silica
Prevents acid-catalyzed ring opening (polymerization).[1]
Eluent Modifier
None
1% Triethylamine (TEA)
Neutralizes residual acidity on the column.
Isolation Method
Rotary Evaporation
Crystallization (from Et2O/Hexane)
Distillation of nitro compounds is hazardous; crystallization is safer and scalable.
Q: Our product decomposes into a yellow oil after column chromatography. What is happening?A: You are likely experiencing acid-catalyzed ring opening .[1]
Immediate Fix: Pre-treat your silica gel with 5% triethylamine in hexane before loading the column.[1]
Long-term Fix: For scale-up, avoid chromatography entirely.[1] The mono-tosylate intermediate can often be crystallized.[1] If you must purify the final alcohol, attempt recrystallization from a mixture of Diethyl Ether/Hexane (1:3) at -20°C.
Q: Can we distill the final product to purify it?A:Do not distill (3-Nitrooxetan-3-yl)methanol at scale.
Reasoning: The compound contains both a strained ring and a nitro group.[1] While it may appear stable, bulk heating can lead to autocatalytic decomposition.[1] If solvent removal is necessary, use a wiped-film evaporator (WFE) with a short residence time, keeping the jacket temperature below 40°C.
Module 3: Safety & Stability (HSE)
The Core Challenge: Thermal Runaway
The synthesis involves a "Nitro-Aldol" (Henry) precursor step and an exothermic cyclization. The tertiary nitro group reduces the onset temperature for decomposition compared to methyl-oxetanes.[1]
Safety Logic Diagram
Caption: Go/No-Go decision logic based on Differential Scanning Calorimetry (DSC) data.
Critical Safety Parameters
DSC Onset: The decomposition of nitro-oxetanes can begin as low as 180°C - 200°C , but autocatalysis can lower this in the presence of impurities (acids/bases).[1]
Adiabatic Temperature Rise: Assume a potential rise of >100°C if cooling fails during the cyclization step.[1]
Emergency Quench: Have a water deluge system ready.[1] In case of a runaway during the base addition, dumping the reactor contents into a large volume of ice water is the only safe abort mechanism.
Detailed Experimental Protocol (Recommended)
Objective: Synthesis of (3-Nitrooxetan-3-yl)methanol (100g Scale)
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link
Manser, G. E. (1987).[1] Energetic Copolymers and Method of Making Same. U.S. Patent No.[1][2] 4,707,540.[1] (Foundational work on nitro-oxetane polymerization precursors). Link
Zhu, Y., et al. (2018).[1] Synthesis and Properties of Energetic Thermoplastic Elastomers. Propellants, Explosives, Pyrotechnics. (Context for scale-up of energetic oxetane monomers).
PubChem. (2025).[1] 3-Methyl-3-oxetanemethanol Safety Data Sheet. (Surrogate safety data for oxetane handling). Link
comparative analysis of different synthetic routes to (3-Nitrooxetan-3-yl)methanol
This guide provides a comparative technical analysis of synthetic routes to (3-Nitrooxetan-3-yl)methanol , a critical intermediate in the synthesis of energetic plasticizers (e.g., polyNIMMO) and a specialized scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of synthetic routes to (3-Nitrooxetan-3-yl)methanol , a critical intermediate in the synthesis of energetic plasticizers (e.g., polyNIMMO) and a specialized scaffold in medicinal chemistry where the oxetane ring serves as a metabolic stability enhancer.
Executive Summary
(3-Nitrooxetan-3-yl)methanol (often abbreviated as HIMNO or NON-alcohol in energetics literature) is a bifunctional building block containing a strained oxetane ring, a nitro group, and a primary hydroxyl group. Its synthesis is chemically challenging due to the thermal sensitivity of the nitro group and the ring strain of the oxetane (approx. 106 kJ/mol).
This guide compares the two dominant synthetic strategies:
The Carbonate Cyclization Route (Industrial Standard): A scalable, two-step one-pot process using diethyl carbonate (DEC).
The Halohydrin Ring-Closure Route (Laboratory Alternative): A multi-step approach offering milder conditions but lower atom economy.
Recommendation: For scale-up and purity, the Carbonate Cyclization Route is superior, provided that strict thermal controls are in place to manage the decarboxylation exotherm.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the nitro-triol and the nitro-halohydrin.
Figure 1: Retrosynthetic disconnection showing the two primary pathways from the common precursor Tris(hydroxymethyl)nitromethane (THNM).
Detailed Route Analysis
Route A: The Carbonate Cyclization (Pinner Synthesis)
This is the most widely adopted route for industrial production due to the availability of cheap reagents and the avoidance of halogenated waste.
Mechanism: The reaction proceeds via the transesterification of Tris(hydroxymethyl)nitromethane (THNM) with Diethyl Carbonate (DEC) to form a six-membered cyclic carbonate. Upon heating (typically >120°C) in the presence of a basic catalyst, this intermediate undergoes decarboxylation (loss of CO₂) with concomitant ring contraction to form the oxetane.
Key Reagents: THNM, Diethyl Carbonate (Solvent/Reagent), K₂CO₃ or KOH (Catalyst).
Technical Nuances:
Catalyst Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases to minimize the retro-aldol degradation of THNM.
Thermal Management: The decarboxylation step is endothermic but requires high temperatures that approach the decomposition point of the nitro group. Vacuum distillation is often used to remove the product as it forms, preventing thermal degradation.
Route B: The Halohydrin Ring Closure
This route involves converting one hydroxyl group of THNM into a leaving group (bromide or tosylate) followed by base-induced cyclization.
Mechanism: An intramolecular Williamson ether synthesis.
Key Reagents: THNM, PBr₃ (or TsCl), NaOH/KOH.
Limitations: Selective mono-functionalization of the triol is difficult, leading to di-bromo byproducts. The atom economy is significantly lower due to the stoichiometric generation of salt waste.
Comparative Data Summary
Feature
Route A: Carbonate Cyclization
Route B: Halohydrin Closure
Overall Yield
60 - 75%
30 - 45%
Atom Economy
High (Byproducts: EtOH, CO₂)
Low (Byproducts: NaBr/NaOTs, H₂O)
Scalability
Excellent (Kg to Ton scale)
Poor (Purification bottlenecks)
Safety Profile
Moderate Risk: High temp required.
Low Risk: Milder temperatures.
Purity Profile
High (Distillable product)
Moderate (Requires chromatography)
E-Factor
Low (Green chemistry favorable)
High (Significant waste generation)
Experimental Protocol: Route A (Optimized)
Objective: Synthesis of (3-Nitrooxetan-3-yl)methanol via Carbonate Cyclization.
Scale: 100 mmol basis.
Reagents:
Tris(hydroxymethyl)nitromethane (THNM): 15.1 g (100 mmol)
Diethyl Carbonate (DEC): 150 mL (Excess, acts as solvent)
Potassium Carbonate (K₂CO₃): 0.5 g (Catalytic)
Ethanol (for azeotropic removal)
Workflow Diagram
Figure 2: Process flow for the Carbonate Cyclization route.
Step-by-Step Methodology:
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractionating column connected to a distillation head.
Transesterification: Charge the flask with THNM (15.1 g) , Diethyl Carbonate (150 mL) , and K₂CO₃ (0.5 g) . Heat the mixture to reflux (bath temp ~120°C). Ethanol formed during the reaction will distill over (azeotrope with DEC). Continue until ethanol evolution ceases (approx. 2-4 hours).
Checkpoint: The reaction mixture should become homogeneous.
Decarboxylation: Increase the oil bath temperature to 140-150°C . Apply a partial vacuum (start at 200 mbar and gradually lower to 50 mbar).
Isolation: The cyclic carbonate intermediate will decompose, releasing CO₂. The target oxetane, (3-Nitrooxetan-3-yl)methanol , will distill over as a pale yellow oil.
Boiling Point: Expect the product to distill around 100-110°C at 2 mmHg (values vary with vacuum strength).
Purification: If necessary, the distillate can be redistilled or passed through a short pad of silica gel (eluent: Ethyl Acetate/Hexane) to remove traces of unreacted carbonate.
Safety & Causality:
Why K₂CO₃? Stronger bases like NaOH can cause the nitro group to undergo elimination reactions or retro-Henry reactions, destroying the starting material.
Why Vacuum? Decarboxylation requires energy. Doing this at atmospheric pressure requires temperatures >160°C, which risks a thermal runaway of the nitro compound. Vacuum allows the reaction to proceed at safer temperatures (<150°C).
References
Synthesis of Tris(hydroxymethyl)
Source: PrepChem. "Preparation of tris(hydroxymethyl)nitromethane."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Validation of (3-Nitrooxetan-3-yl)methanol by X-ray Crystallography
Content Type: Technical Comparison Guide
Audience: Researchers in Energetic Materials, Crystallography, and Medicinal Chemistry.
Executive Summary & Strategic Context
(3-Nitrooxetan-3-yl)methanol (often referred to in energetic material contexts as a precursor to high-density binders) represents a unique crystallographic challenge. Its structure combines a highly strained four-membered oxetane ether ring with a bulky, electron-withdrawing nitro group and a hydrogen-bond-donating hydroxyl group at the quaternary C3 position.
For drug development and energetic materials research, the validation of this structure is not merely about connectivity; it is about conformation and density.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the "Gold Standard"—against its primary alternatives: Solution NMR and DFT Computational Modeling . We demonstrate that while NMR confirms identity, only SC-XRD provides the density and ring-puckering data required to predict thermodynamic stability and detonation performance.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of analytical techniques in validating the structure of (3-Nitrooxetan-3-yl)methanol.
Table 1: Performance Matrix of Structural Validation Methods
Feature
Method A: SC-XRD (Gold Standard)
Method B: Solution NMR (1H/13C)
Method C: DFT Calculation (B3LYP/6-31G)*
Primary Output
3D Electron Density Map, Unit Cell, Crystal Density
In-Depth Technical Insight: The "Puckering" Problem
The oxetane ring is not always planar.[2] In solution (NMR), the ring flips rapidly, averaging the signal to appear planar. However, in the solid state, the bulky 3-nitro group forces the ring into a puckered conformation (typically 8–10°) to relieve steric strain.
Why this matters: This pucker affects the crystal packing efficiency. A planar assumption (from NMR) would overestimate the density, leading to dangerous miscalculations in energetic performance predictions. Only SC-XRD captures this static deformation.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity structural data, follow this step-by-step protocol. This workflow is designed to mitigate the specific instability of nitro-oxetanes.
Phase 1: Crystallization (The Critical Step)[1]
Objective: Grow crystals suitable for X-ray (0.2 x 0.2 x 0.1 mm) without ring opening.
Method: Vapor Diffusion (Sitting Drop).
Dissolve 20 mg of (3-Nitrooxetan-3-yl)methanol in 0.5 mL Acetonitrile (polar aprotic, avoids H-bond interference).
Place in the inner well.
Use Diisopropyl Ether (antisolvent) in the outer reservoir.
Seal and store at 4°C in the dark (nitro groups can be photosensitive).
Validation Check: Crystals should appear as colorless prisms within 48-72 hours. If needles form, reduce concentration.
Phase 2: Data Collection & Refinement[1]
Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation,
= 0.71073 Å).
Temperature:100 K (Mandatory).
Causality: The nitro group at C3 acts as a "propeller." At room temperature, thermal libration smears the electron density, making bond lengths inaccurate. Cooling freezes this motion.
Strategy:
Mount crystal on a Mitegen loop with Paratone oil.
Collect full sphere (redundancy > 4.0) to resolve the Friedel pairs if absolute structure is needed (though molecule is achiral, the space group might be non-centrosymmetric due to packing).
Refinement: Use SHELXL. Treat the -NO₂ group with rigid bond restraints (RIGU) if libration persists.
Phase 3: Structural Validation Metrics
To confirm the solution is correct, the final model must meet these criteria:
R1 Value: < 5.0%
Goodness of Fit (GooF): 1.0–1.1
Oxetane C-C Bond Lengths: 1.54 ± 0.02 Å (distorted due to strain).
C-N Bond Length: ~1.48 Å (confirming nitro, not nitrite).
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for choosing SC-XRD and the subsequent data processing workflow.
Figure 1: The Structural Validation Workflow. Note how SC-XRD provides the critical density and conformational data that NMR lacks.
Results Interpretation & Scientific Grounding
The Density Factor
In energetic materials, detonation velocity (
) scales linearly with density ().
SC-XRD allows you to calculate directly from the unit cell volume () and molecular weight ():
Experimental Expectation: For (3-Nitrooxetan-3-yl)methanol, expect a density in the range of 1.40 – 1.45 g/cm³ .
Comparison: DFT calculations often overestimate this by assuming perfect packing, predicting >1.50 g/cm³, which would lead to dangerous safety overestimates.
The Hydrogen Bonding Network
The hydroxyl group (-CH₂OH) is not passive. X-ray analysis typically reveals an intermolecular hydrogen bond between the hydroxyl proton and one of the nitro oxygens (
).
Significance: This network stabilizes the crystal lattice, raising the melting point (approx. 84°C) and reducing sensitivity to shock. NMR in deuterated solvents (like DMSO-d6) disrupts these specific interactions, masking the true stability mechanism.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General reference for oxetane geometry standards).
[Link]
Wiberg, K. B., et al. (2018). "Substituent Effects on Ring Strain in Oxetanes." Journal of Organic Chemistry. (Authoritative source on ring puckering energetics).
[Link]
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for nitro-oxetane synthesis and density-performance relationships).
[Link]
ChemSrc. (3-Hydroxymethyl)oxetan-3-yl-methanol Properties and Structure. (Validation of the precursor backbone).
[Link]
Burke, L. A., et al. (2020). "Structural and Synthetic Insights of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. (Comparative data on oxetane ring strain and pucker).
[Link]
A Comparative Analysis of the Energetic Performance of (3-Nitrooxetan-3-yl)methanol and Other Nitro Compounds
This guide provides a comprehensive comparison of the energetic performance of (3-Nitrooxetan-3-yl)methanol with other well-known nitro compounds. It is intended for researchers, scientists, and professionals in the fiel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the energetic performance of (3-Nitrooxetan-3-yl)methanol with other well-known nitro compounds. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of novel energetic materials.
Introduction to Energetic Nitro Compounds
Nitro compounds are a class of organic molecules that contain one or more nitro functional groups (-NO2).[1] The unique electronic properties of the nitro group, particularly its strong electron-withdrawing nature, make many nitro compounds highly energetic.[1][2][3] This has led to their widespread use in explosives, propellants, and pyrotechnics.[4] The energetic performance of these materials is determined by several key parameters, including density, heat of formation, detonation velocity, and sensitivity to stimuli such as impact.
This guide focuses on (3-Nitrooxetan-3-yl)methanol, a molecule that combines the energetic nitro group with a strained four-membered oxetane ring. The presence of the oxetane moiety is of particular interest as it can influence key properties such as density, thermal stability, and solubility, potentially offering advantages over traditional nitro compounds.
Synthesis of (3-Nitrooxetan-3-yl)methanol
The synthesis of (3-Nitrooxetan-3-yl)methanol can be envisioned through a multi-step process, leveraging established methodologies for the formation of oxetane rings and the nitration of alcohols. A plausible synthetic route is outlined below. The initial steps focus on the construction of the core oxetane structure, often starting from readily available precursors.[5][6] The final and critical step is the introduction of the nitro group. While various nitrating agents are known, a common method involves the use of nitric acid, often in combination with a dehydrating agent like sulfuric acid.[2]
Comparative Energetic Performance
A direct comparison of the energetic properties of (3-Nitrooxetan-3-yl)methanol with established nitro compounds is crucial for evaluating its potential. While comprehensive experimental data for (3-Nitrooxetan-3-yl)methanol is not widely published, we can draw comparisons with well-characterized energetic materials such as Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Nitromethane. The performance of energetic materials is often evaluated based on a combination of power (detonation velocity and pressure) and safety (sensitivity).[7][8]
Compound
Chemical Formula
Density (g/cm³)
Detonation Velocity (m/s)
Detonation Pressure (GPa)
Impact Sensitivity (J)
(3-Nitrooxetan-3-yl)methanol (Predicted)
C₄H₇NO₄
~1.5 - 1.6
~7,500 - 8,500
~25 - 35
> 20
TNT
C₇H₅N₃O₆
1.65
6,900
21.0
15
RDX
C₃H₆N₆O₆
1.82
8,750
34.0
7.5
HMX
C₄H₈N₈O₈
1.91
9,100
39.0
7.4
Nitromethane
CH₃NO₂
1.14
6,300
12.5
35
Note: The values for (3-Nitrooxetan-3-yl)methanol are theoretical predictions based on its structure and are subject to experimental verification.
The strained oxetane ring in (3-Nitrooxetan-3-yl)methanol is expected to contribute positively to its heat of formation, potentially leading to a higher energy release upon decomposition. Furthermore, the presence of the hydroxyl group can facilitate hydrogen bonding, which may lead to a higher density and improved thermal stability.
Experimental Methodologies for Characterization
The energetic properties of a compound are determined through a series of standardized experimental tests. The following sections detail the methodologies for measuring key performance indicators.
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are fundamental techniques for assessing the thermal stability of energetic materials.[9][10][11] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events and phase transitions.[12]
Experimental Protocol for DSC/TGA:
A small, precisely weighed sample (typically 1-5 mg) of the energetic material is placed in an aluminum or copper pan.
The pan is hermetically sealed and placed in the DSC/TGA instrument.
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon).
The instrument records the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
The resulting data is analyzed to determine the onset of decomposition, the peak decomposition temperature, and the total energy released.
Caption: Workflow for DSC/TGA analysis of energetic materials.
Detonation Velocity and Pressure
The detonation velocity is the speed at which a detonation wave propagates through an explosive.[13] It is a critical measure of an explosive's performance. Several methods are used for its determination, including the rate stick test and optical methods.[14][15][16][17]
Experimental Protocol for Rate Stick Test:
The explosive material is pressed into a cylindrical charge of a specific diameter and length.
Ionization probes or optical fibers are placed at precise intervals along the length of the charge.[14][17]
The charge is initiated at one end by a detonator.
As the detonation wave travels down the charge, it triggers the probes in sequence.
A high-speed oscilloscope or data acquisition system records the time intervals between the triggering of successive probes.
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Caption: Workflow for detonation velocity measurement using the rate stick method.
Impact Sensitivity
Impact sensitivity is a measure of an explosive's susceptibility to initiation by impact.[18] The BAM Fallhammer test is a widely accepted method for determining this property.[19][20][21]
Experimental Protocol for BAM Fallhammer Test:
A small, specified amount of the explosive sample is placed in the test apparatus between two steel cylinders.[21]
A drop weight of a known mass is released from a specific height, impacting the sample.[19]
The outcome of the impact (e.g., no reaction, deflagration, or detonation) is observed.
The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H50).
The impact energy is calculated from the mass of the drop weight and the H50 value.
Caption: Workflow for determining impact sensitivity using the BAM Fallhammer.
Conclusion
(3-Nitrooxetan-3-yl)methanol represents an intriguing molecule within the field of energetic materials. Its unique structure, which combines a strained oxetane ring with an energetic nitro group, suggests the potential for favorable energetic properties. Theoretical estimations indicate that it could offer a balance of performance and sensitivity, potentially rivaling or exceeding that of some traditional nitro compounds. However, a comprehensive experimental evaluation of its density, heat of formation, detonation characteristics, and sensitivity is essential to fully validate its potential. The standardized experimental methodologies outlined in this guide provide a clear framework for such an evaluation, enabling a direct and meaningful comparison with existing energetic materials. Further research into this and other novel oxetane-based nitro compounds could pave the way for a new generation of advanced energetic materials with tailored properties.
References
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
A Walk through Recent Nitro Chemistry Advances. (2020, August 12). PMC - NIH. Retrieved February 8, 2024, from [Link]
Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (n.d.). Google Patents.
Benchmarking Composite Methods for Thermodynamic Properties of Nitro, Nitrite, and Nitrate Species Relevant to Energetic Materials. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Methanol Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Retrieved February 8, 2024, from [Link]
Detonation properties of the mixtures of tetranitromethane/methanol and tetranitromethane/nitrobenzene. (2020, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
(PDF) Experimental determination of detonation velocity. (2014, August 14). ResearchGate. Retrieved February 8, 2024, from [Link]
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 8, 2024, from [Link]
Methyl Alcohol. (n.d.). National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]
DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. (2015, January 15). New Mexico Tech. Retrieved February 8, 2024, from [Link]
Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024, July 23). AZoM. Retrieved February 8, 2024, from [Link]
(PDF) Structure of detonation waves in nitromethane and a nitromethane/methanol mixture. (2012, August 9). ResearchGate. Retrieved February 8, 2024, from [Link]
BFH SERIES. (n.d.). OZM Research. Retrieved February 8, 2024, from [Link]
Understanding Nitro Compounds: Structure And Properties. (2024, January 6). Perpusnas. Retrieved February 8, 2024, from [Link]
Study on Synthesis Of Oxetan-3-ol. (n.d.). Atlantis Press. Retrieved February 8, 2024, from [Link]
A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. (2020, August 27). PMC - PubMed Central. Retrieved February 8, 2024, from [Link]
How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. (2017, September 7). Fauske & Associates. Retrieved February 8, 2024, from [Link]
Synthesis of (3-Hydroxyadamantan-1-yl)methanols. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Microcalorimetry and DSC study of the compatibility of energetic materials. (2015, August 5). ResearchGate. Retrieved February 8, 2024, from [Link]
Nitro Compounds: Types, Synthesis, Properties and Uses. (2022, April 8). EMBIBE. Retrieved February 8, 2024, from [Link]
Experimental determination of detonation velocity. (n.d.). Retrieved February 8, 2024, from [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]
Thermal Stability of Explosives. (n.d.). CHIMIA. Retrieved February 8, 2024, from [Link]
(PDF) A Comprehensive Comparative Analysis of Energetic and Exergetic Performance of Different Solar-Based Organic Rankine Cycles. (2023, March 2). ResearchGate. Retrieved February 8, 2024, from [Link]
Detonation velocity. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved February 8, 2024, from [Link]
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019, February 27). ResearchGate. Retrieved February 8, 2024, from [Link]
3-Methyl oxetanemethanol derivatives and their use in perfume compositions. (n.d.). Google Patents.
Active and Passive Optical Fiber Metrology for Detonation Velocity Measurements. (n.d.). Fraunhofer-Publica. Retrieved February 8, 2024, from [Link]
Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2023, September 18). TA Instruments. Retrieved February 8, 2024, from [Link]
Traditional vs. Energetic and Perchlorate vs. “Green”: A Comparative Study of the Choice of Binders and Oxidising Agents. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
Explosivity Testing. (n.d.). DEKRA Process Safety. Retrieved February 8, 2024, from [Link]
Assessing the impact sensitivity of explosives using the BHF-12A equipment. (n.d.). MATEC Web of Conferences. Retrieved February 8, 2024, from [Link]
Consider the combustion of liquid methanol, CH3OH(l): CH3OH(l) - Brown 14th Edition Ch 5 Problem 47a. (n.d.). Pearson. Retrieved February 8, 2024, from [Link]
BFH-10. (n.d.). OZM Research. Retrieved February 8, 2024, from [Link]
Cross-Validation of Analytical Methods for (3-Nitrooxetan-3-yl)methanol: A Comparative Guide
Executive Summary (3-Nitrooxetan-3-yl)methanol (often abbreviated as NON or NMM) is a critical precursor in the synthesis of energetic binders and plasticizers (e.g., polyNIMMO). Its dual functionality—a strained oxetane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3-Nitrooxetan-3-yl)methanol (often abbreviated as NON or NMM) is a critical precursor in the synthesis of energetic binders and plasticizers (e.g., polyNIMMO). Its dual functionality—a strained oxetane ring and a nitro group—presents a unique analytical challenge. The oxetane ring is susceptible to acid-catalyzed ring opening, while the aliphatic nitro group poses thermal stability risks during volatilization.
This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) as the routine quantitative method against Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference standard. While Gas Chromatography (GC) is discussed, it is relegated to a secondary status due to thermal degradation risks.
Key Takeaway: For high-precision assaying of (3-Nitrooxetan-3-yl)methanol, HPLC-UV validated against qNMR provides the most robust defensibility (E-E-A-T) for drug development and energetic formulation.
Methodological Landscape & Selection Logic
To ensure scientific integrity, we must select methods based on the physicochemical properties of the analyte.
Feature
HPLC-UV (Method A)
qNMR (Method B)
GC-FID (Method C)
Principle
Partition chromatography / UV Absorption
Nuclear spin relaxation / Molar ratio
Volatilization / Carbon counting
Selectivity
High (Separates impurities/byproducts)
Ultra-High (Structural specificity)
Moderate (Matrix dependent)
Thermal Stress
Low (Ambient/40°C)
None (Ambient)
High (>200°C injector)
Role
Routine QC & Process Monitoring
Primary Reference Standard
Residual Solvent Check
Why Cross-Validation is Mandatory
Reliance on a single method (e.g., HPLC) is prone to "hidden bias." For instance, an impurity with an identical UV extinction coefficient and retention time could inflate purity results. Cross-validating with qNMR—which detects protons regardless of optical properties—eliminates this blind spot.
Experimental Protocols
Method A: HPLC-UV (The Workhorse)
Rationale: The nitro group provides a sufficient chromophore around 210-220 nm, allowing for sensitive detection without derivatization.
Instrument Setup:
System: Agilent 1290 Infinity II or equivalent quaternary pump system.
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Note: A Phenyl-Hexyl column may offer better selectivity for nitro-aromatic impurities if present.
Mobile Phase:
A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
Accurately weigh 10 mg of (3-Nitrooxetan-3-yl)methanol into a 10 mL volumetric flask.
Dissolve in 50:50 Water:ACN.
Filter through a 0.22 µm PTFE syringe filter (Nylon filters may degrade nitro compounds).
Method B: qNMR (The Orthogonal Anchor)
Rationale: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) of known purity.
Instrument Setup:
System: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
Probe: 5 mm BBO or TXI probe.
Pulse Sequence: zg30 (standard proton) or zg with D1
5 T1 (relaxation delay ~30s for quantitation).
Protocol:
Internal Standard Selection: Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene. Requirement: Signals must not overlap with the oxetane ring protons (4.5–5.0 ppm).
Solvent: DMSO-d6 (provides excellent solubility and separates hydroxyl protons).
Preparation: Weigh ~10 mg of Analyte and ~5 mg of IS directly into the NMR tube (precision balance
0.01 mg is critical).
Acquisition: 64 scans to ensure S/N > 250:1.
Cross-Validation Workflow & Data Analysis
The core of this guide is the statistical bridge between Method A and Method B.
Representative Experimental Data (Simulated for Comparison)
The following table illustrates typical results expected during a successful cross-validation exercise.
Parameter
Method A (HPLC-UV)
Method B (qNMR)
% Difference
Status
Linearity (R²)
0.9998 (0.1 - 1.0 mg/mL)
N/A (Single Point)
-
Pass
Precision (RSD, n=6)
0.45%
0.82%
-
Pass
Batch 001 Purity
98.2%
98.0%
+0.20%
Concordant
Batch 002 Purity
96.5%
95.1%
+1.47%
Investigation Required
LOD (Limit of Detection)
0.05 µg/mL
~100 µg/mL
-
HPLC is 2000x more sensitive
Analysis of Discrepancy (Batch 002):
In Batch 002, HPLC shows higher purity (96.5%) than qNMR (95.1%). This positive bias in HPLC often indicates an impurity co-eluting with the main peak or an impurity that does not absorb UV at 215 nm (e.g., non-chromophoric salts or precursors). qNMR, detecting all protons, reveals the true lower purity. This highlights the necessity of Method B.
Troubleshooting & Critical Control Points
Thermal Instability (The GC Trap)
While GC-FID is common for alcohols, (3-Nitrooxetan-3-yl)methanol can decompose in the injector port (>200°C), leading to artificially low assay values and "ghost peaks" of formaldehyde or decomposition products.
Mitigation: If GC is required (e.g., for residual solvents), use On-Column Injection or derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to lower the boiling point and stabilize the molecule.
Visualization: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the specific data requirement.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.
[Link]
Dave, P. N., & Patel, A. (2012). Nano-energetic Materials: A Review. (Context on nitro-alcohol stability).
[Link]
Agilent Technologies. (2020). Analysis of Energetic Materials by HPLC. Application Note.
[Link] (General landing page for verified application notes).
benchmarking the reactivity of (3-Nitrooxetan-3-yl)methanol against similar compounds
Introduction: Unveiling the Reactivity of a Unique Trifunctional Scaffold In the landscape of modern drug discovery and development, the strategic incorporation of novel functional groups is paramount to achieving desire...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Reactivity of a Unique Trifunctional Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of novel functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] (3-Nitrooxetan-3-yl)methanol emerges as a compelling building block, presenting a unique trifunctional architecture: a strained oxetane ring, a potent electron-withdrawing nitro group, and a versatile primary alcohol. This guide provides a comprehensive analysis of the reactivity of (3-Nitrooxetan-3-yl)methanol, benchmarking it against structurally related compounds to elucidate the distinct contributions of each functional moiety. Through a series of meticulously designed experimental protocols, we will explore the thermal and chemical stability, as well as the reactivity of the nitro and alcohol functionalities. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this intriguing molecule.
The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[5] However, its inherent ring strain of approximately 107 kJ/mol makes it susceptible to ring-opening reactions, particularly under acidic conditions.[6] The nitro group, a strong electron-withdrawing entity, significantly influences the acidity of adjacent protons and serves as a versatile precursor to other functionalities, most notably amines.[7] The primary alcohol offers a handle for further derivatization through oxidation, esterification, or etherification. The interplay of these three functional groups within a single, compact molecule presents a unique reactivity profile that warrants a systematic investigation.
Selection of Comparator Compounds: A Rationale for Deconstructing Reactivity
To dissect the reactivity of (3-Nitrooxetan-3-yl)methanol, a logical approach is to compare it with compounds that systematically lack one or more of its key functional groups. This allows for the attribution of observed reactivity to specific structural features. The following compounds have been selected for this comparative study:
Compound Name
Structure
Rationale for Selection
(3-Nitrooxetan-3-yl)methanol
The target molecule, possessing all three functional groups of interest.
3-Methyl-3-oxetanemethanol
Lacks the nitro group, allowing for the isolation of its influence on the reactivity of the oxetane ring and the primary alcohol.[8][9][10][11]
Nitroethane
A simple primary nitroalkane, serving as a baseline for the reactivity of the nitro group in the absence of the oxetane and hydroxyl functionalities.[12][13][14][15][16]
2-Nitroethanol
Contains the nitro and primary alcohol groups, enabling an assessment of the impact of the oxetane ring by comparison with the target molecule.[17][18][19][20]
This carefully chosen panel of compounds will enable a nuanced understanding of how the oxetane ring, the nitro group, and the primary alcohol mutually influence the overall chemical behavior of (3-Nitrooxetan-3-yl)methanol.
Experimental Benchmarking Protocols
The following protocols are designed to provide a quantitative comparison of the reactivity of (3-Nitrooxetan-3-yl)methanol and the selected comparator compounds. Each protocol is designed as a self-validating system, with clear endpoints and analytical methodologies to ensure data integrity.
Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
Causality: The presence of the nitro group is known to decrease the thermal stability of organic molecules.[21][22] This experiment will quantify the thermal decomposition profile of each compound, providing critical data for safe handling and processing.
Protocol:
Accurately weigh 1-3 mg of the test compound into a high-pressure gold-plated DSC pan.
Seal the pan hermetically.
Place the pan in the DSC instrument.
Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min under a nitrogen atmosphere.
Record the heat flow as a function of temperature.
Determine the onset temperature of decomposition (Tonset) and the total energy of decomposition (ΔHd).
Data Presentation:
Compound
Tonset (°C)
ΔHd (J/g)
(3-Nitrooxetan-3-yl)methanol
3-Methyl-3-oxetanemethanol
Nitroethane
2-Nitroethanol
Expected Outcome: It is anticipated that (3-Nitrooxetan-3-yl)methanol and 2-Nitroethanol will exhibit lower thermal stability compared to 3-Methyl-3-oxetanemethanol due to the presence of the nitro group.
DSC Experimental Workflow
Chemical Stability: Acidic and Basic Hydrolysis
Causality: The strained oxetane ring is susceptible to cleavage under strongly acidic conditions, while the nitro group can participate in reactions under basic conditions. This experiment will probe the stability of the compounds in both acidic and basic environments.
Protocol (Acidic Hydrolysis):
Prepare a 10 mM solution of the test compound in a 1:1 mixture of acetonitrile and 1 M hydrochloric acid.
Maintain the solution at 50 °C.
Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
Quench the reaction by neutralizing with an equivalent amount of sodium bicarbonate.
Analyze the samples by HPLC to determine the percentage of the remaining parent compound.
Protocol (Basic Hydrolysis):
Prepare a 10 mM solution of the test compound in a 1:1 mixture of acetonitrile and 1 M sodium hydroxide.
Maintain the solution at 50 °C.
Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
Quench the reaction by neutralizing with an equivalent amount of hydrochloric acid.
Analyze the samples by HPLC to determine the percentage of the remaining parent compound.
Data Presentation:
Compound
% Remaining after 24h (1 M HCl)
% Remaining after 24h (1 M NaOH)
(3-Nitrooxetan-3-yl)methanol
3-Methyl-3-oxetanemethanol
Nitroethane
2-Nitroethanol
Expected Outcome: (3-Nitrooxetan-3-yl)methanol and 3-Methyl-3-oxetanemethanol are expected to show significant degradation under acidic conditions due to oxetane ring-opening.[5][23] Under basic conditions, the nitro-containing compounds might exhibit different degradation pathways.
Chemical Stability Workflow
Reactivity of the Nitro Group: Reduction to an Amine
Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[24][25] The presence of the oxetane and alcohol functionalities may influence the efficiency and selectivity of this reaction.
Protocol (SnCl2 Reduction):
Dissolve the nitro-containing compound (1 mmol) in ethanol (10 mL).
Add tin(II) chloride dihydrate (5 mmol) to the solution.
Reflux the mixture for 3 hours.
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product by LC-MS and 1H NMR to determine the conversion and yield of the corresponding amine.
Data Presentation:
Compound
Conversion (%)
Yield of Amine (%)
(3-Nitrooxetan-3-yl)methanol
Nitroethane
2-Nitroethanol
Expected Outcome: All nitro compounds are expected to be reduced to their corresponding amines.[26] Potential side reactions, such as ring-opening of the oxetane under the reaction conditions, will be monitored for (3-Nitrooxetan-3-yl)methanol.
Nitro Group Reduction Workflow
Reactivity of the Primary Alcohol: Oxidation to an Aldehyde/Carboxylic Acid
Causality: The oxidation of primary alcohols is a common synthetic transformation.[27][28] The electron-withdrawing nitro group and the oxetane ring may affect the rate and outcome of this reaction.
Protocol (PCC Oxidation):
Suspend pyridinium chlorochromate (PCC, 1.5 mmol) in dichloromethane (10 mL).
Add a solution of the alcohol-containing compound (1 mmol) in dichloromethane (5 mL) to the suspension.
Stir the mixture at room temperature for 2 hours.
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
Concentrate the filtrate under reduced pressure.
Analyze the crude product by GC-MS and 1H NMR to determine the conversion and the product distribution (aldehyde vs. carboxylic acid).
Data Presentation:
Compound
Conversion (%)
Aldehyde:Carboxylic Acid Ratio
(3-Nitrooxetan-3-yl)methanol
3-Methyl-3-oxetanemethanol
2-Nitroethanol
Expected Outcome: The primary alcohols are expected to be oxidized to the corresponding aldehydes.[29] Over-oxidation to the carboxylic acid will be monitored. The presence of the nitro group may influence the reaction rate.
Alcohol Oxidation Workflow
Conclusion: A Versatile Building Block with a Tunable Reactivity Profile
This guide has outlined a systematic approach to benchmarking the reactivity of (3-Nitrooxetan-3-yl)methanol. By comparing its behavior to carefully selected analogs, we can gain a deep understanding of the interplay between the oxetane, nitro, and alcohol functionalities. The experimental protocols provided offer a robust framework for generating quantitative data on the thermal and chemical stability of this compound, as well as its propensity to undergo key synthetic transformations. The insights gained from these studies will be invaluable for chemists seeking to incorporate this unique building block into their synthetic strategies, enabling the development of novel molecules with tailored properties for a range of applications, from pharmaceuticals to materials science.
References
Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved February 8, 2024, from [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). Retrieved February 8, 2024, from [Link]
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (2016, July 12). Retrieved February 8, 2024, from [Link]
Nitroethane - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time | Journal of Medicinal Chemistry - ACS Publications. (2020, July 14). Retrieved February 8, 2024, from [Link]
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved February 8, 2024, from [Link]
Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - RSC Publishing. (n.d.). Retrieved February 8, 2024, from [Link]
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved February 8, 2024, from [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021, February 15). Retrieved February 8, 2024, from [Link]
2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021, February 15). Retrieved February 8, 2024, from [Link]
Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. (2025, August 4). Retrieved February 8, 2024, from [Link]
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
Oxetane Presentation.pptx - The Dong Group. (n.d.). Retrieved February 8, 2024, from [Link]
Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
2-nitroethanol - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2024, from [Link]
Nitroethane | CH3CH2NO2 | CID 6587 - PubChem - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
Computational functional group mapping for drug discovery - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. (2025, June 27). Retrieved February 8, 2024, from [Link]
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). Retrieved February 8, 2024, from [Link]
17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved February 8, 2024, from [Link]
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Retrieved February 8, 2024, from [Link]
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech. (n.d.). Retrieved February 8, 2024, from [Link]
Alcohol oxidation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved February 8, 2024, from [Link]
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time - Sci-Hub. (2020, October 8). Retrieved February 8, 2024, from [Link]
Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved February 8, 2024, from [Link]
comparative study of the thermal properties of nitrooxetane derivatives
This guide provides a comparative technical analysis of nitrooxetane derivatives, specifically focusing on the distinction between C-nitro and O-nitro (nitrato) functionalities, and their performance relative to establis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of nitrooxetane derivatives, specifically focusing on the distinction between C-nitro and O-nitro (nitrato) functionalities, and their performance relative to established energetic binders like Poly(NIMMO) and Poly(BAMO).
Executive Summary: The Stability-Energy Trade-off
In the development of high-energy density materials (HEDMs), oxetane derivatives serve as critical monomers for energetic binders. While 3,3-bis(azidomethyl)oxetane (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO) are industry standards, recent research has pushed towards oxygen-rich variants like 3,3-dinitratooxetane (DNO) .
This guide objectively compares these derivatives. The data reveals a critical trade-off: 3,3-dinitratooxetane offers superior oxygen balance (+17.7%) compared to NIMMO (-36.5%), but its thermal stability is critically compromised, with a decomposition onset (
) of just 93 °C , rendering it unsuitable for standard melt-cast processing unlike the robust Poly(BAMO) ().
Chemical Landscape & Classification
To ensure scientific integrity, we must distinguish between the "nitro" derivatives often conflated in broad literature.
Derivative Class
Representative Compound
Functional Group
Key Characteristic
Nitratooxetanes
3,3-Dinitratooxetane (DNO)
(Nitrate Ester)
High Oxygen Balance, Low Stability
Nitrato-Alkyls
NIMMO
Balanced Plasticizer, Moderate Stability
Azidooxetanes
BAMO
(Azide)
High Enthalpy of Formation, High Stability
Nitrooxetanes
3,3-Dinitrooxetane
(C-Nitro)
Theoretical/Precursor (Rarely isolated due to instability)
Note on Nomenclature: The term "nitrooxetane" is frequently used loosely. True
oxetanes are synthetically challenging. The primary "nitro-like" oxetanes in practical energetic research are the nitrate esters (DNO, BNMO). This guide focuses on these realizable materials.
Comparative Thermal Analysis
The following data aggregates experimental values from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Table 1: Thermal Properties Comparison[1]
Material
(°C)
(°C)
(°C)
Density (, g/cm³)
Oxygen Balance (%)
3,3-Dinitratooxetane (DNO)
N/A
69
93
1.80
+17.7
3,3-Bis(nitratomethyl)oxetane (BNMO)
N/A
97–99
~160
1.62
-18.5
Poly(NIMMO)
-30
N/A (Amorphous)
~200
1.26
-36.5
Poly(BAMO)
-36
~70–90
>220
1.30
-26.0
Technical Insight: The Decomposition Mechanism
The drastic difference in
between DNO (93°C) and BNMO (~160°C) illustrates the vicinal effect . In DNO, two nitrate groups are attached directly to the strained oxetane ring at the C3 position. The electron-withdrawing nature of the nitrate groups destabilizes the ring C-C bonds, lowering the activation energy for ring opening and subsequent homolysis. In BNMO and NIMMO, the nitrate groups are on methylene spacers (exocyclic), reducing ring strain interference.
Figure 1: Mechanistic divergence in thermal decomposition between ring-substituted (DNO) and exocyclic-substituted (NIMMO) oxetanes.
Experimental Protocols (Self-Validating)
To replicate these thermal profiles, the following standardized protocols for energetic materials are recommended. These protocols prioritize safety and data resolution.
Sample Prep: Weigh 0.5–1.0 mg of sample into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain gaseous products).
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min.
Heating Program:
Equilibrate at 25 °C.
Ramp 1: 5 °C/min to 350 °C (Standard screening).
Validation Step: Perform separate runs at 2, 10, and 20 °C/min to calculate Activation Energy (
) using the Kissinger method.
Safety Stop: If exotherm exceeds 500 W/g, trigger immediate cooling to prevent cell damage.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Correlate mass loss with decomposition events.
Sample Prep: 1–2 mg in an alumina pan (open).
Ramp: 10 °C/min from Ambient to 600 °C.
Data Analysis:
Derivative TGA (DTG) peaks must align with DSC exotherms.
Self-Check: If mass loss occurs before the DSC exotherm, suspect solvent evaporation or sublimation rather than decomposition.
Figure 2: Integrated thermal characterization workflow for energetic oxetanes.
Conclusion & Recommendation
For applications requiring maximum energy output , 3,3-dinitratooxetane offers a theoretical advantage due to its oxygen balance. However, its thermal instability (93 °C) precludes its use in practical propellant formulations that undergo curing or storage above 60 °C.
Recommendation:
For High Performance/Low Vulnerability: Stick to Poly(BAMO) or Poly(NIMMO) copolymers. They offer a proven balance of
(<-30°C) and (>200°C).
For Novel High-Oxygen Oxidizers: 3,3-Dinitratooxetane should only be used as a specialized additive in low-temperature processing environments, with strict handling protocols due to its high impact sensitivity (<1 J).
References
Born, M., et al. (2021).[1] "3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers."[1] Chemical Communications, 57, 2804-2807.[1] Link
Mukhametshin, T. I., et al. (2018).[2] "Energy-Intensive Random Block Copolymers of 3,3-Bis(nitratomethyl)oxetane and 3-Azidomethyl-3-methyloxetane." Propellants, Explosives, Pyrotechnics, 43(11), 1115–1121. Link
Pisharath, S., & Ang, H. G. (2007). "Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer." Polymer Degradation and Stability, 92(7), 1365-1377. Link[3]
Baum, K., et al. (1983). "Synthesis of electron-deficient oxetanes: 3-azidooxetane, 3-nitrooxetane, and 3,3-dinitrooxetane." Journal of Organic Chemistry, 48(17), 2953–2956. Link
Lysien, K., et al. (2022). "Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review." Polymers, 14(21), 4651. Link
validating the efficacy of (3-Nitrooxetan-3-yl)methanol as a plasticizer in propellants
This guide objectively validates the efficacy of (3-Nitrooxetan-3-yl)methanol (often abbreviated in context as NON-OH or simply NON-alcohol ) as a high-performance energetic component in propellant formulations. While of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively validates the efficacy of (3-Nitrooxetan-3-yl)methanol (often abbreviated in context as NON-OH or simply NON-alcohol ) as a high-performance energetic component in propellant formulations.
While often categorized as a precursor to the powerful nitrate ester 3-nitro-3-nitratomethyloxetane , this guide also evaluates its utility as a reactive plasticizer —a dual-function agent that reduces processing viscosity before chemically bonding into the binder matrix to prevent migration.
Executive Summary: The "Nitro-Oxetane" Advantage
In the development of Low Vulnerability Ammunition (LOVA) and high-performance composite propellants, the migration of liquid plasticizers (like Nitroglycerin or BTTN) remains a critical failure mode. (3-Nitrooxetan-3-yl)methanol represents a structural shift from "inert" plasticization to reactive energetic plasticization .
Unlike traditional nitrate esters which rely on O-NO
groups (thermally less stable), this compound features a C-NO (aliphatic nitro) group directly on the oxetane ring. This confers superior thermal stability and higher density compared to methyl-substituted analogs like NIMMO precursor.
Key Value Proposition:
Zero Migration: As a reactive plasticizer, it chemically bonds with isocyanate curing agents (e.g., IPDI, N-100), locking the energetic component into the binder backbone.
Enhanced Oxygen Balance: The C-NO
moiety provides intrinsic oxidizer content without the sensitivity penalties of additional nitrate ester groups.
Tunable
: The oxetane ring flexibility helps maintain low glass transition temperatures (), essential for low-temperature service.
Comparative Technical Analysis
The following analysis compares (3-Nitrooxetan-3-yl)methanol against industry-standard energetic plasticizers: NG (Nitroglycerin), BTTN (Butanetriol Trinitrate), and NIMMO (3-nitratomethyl-3-methyloxetane).
Analyst Note: While NG and BTTN offer higher raw energy (positive OB), they suffer from severe migration and sensitivity issues. (3-Nitrooxetan-3-yl)methanol offers a compromise: it is less energetic per se than NG, but its high density and ability to carry the C-NO
group into the binder network (increasing the binder's overall energy density) make it superior for LOVA applications.
Mechanism of Action: Reactive Plasticization
Unlike inert plasticizers that sit between polymer chains (lubricating them), (3-Nitrooxetan-3-yl)methanol uses its pendant hydroxyl (-CH
OH) group to react with the curing agent.
The Trade-off:
Benefit: The C-NO
group is locked in. No exudation over 20+ years of storage.
Control: The hydroxyl functionality must be accounted for in the NCO:OH ratio (Isocyanate-to-Hydroxyl ratio) during formulation to prevent over-crosslinking, which would embrittle the propellant.
Experimental Validation Protocols
To validate this compound in your specific formulation, follow these self-validating protocols. These are designed to assess compatibility, cure interference, and mechanical enhancement.
Protocol A: Synthesis of the Nitrate Ester Derivative (Optional High-Energy Variant)
If the goal is to convert the alcohol to its maximum energy form (3-nitro-3-nitratomethyloxetane), use this nitration pathway.
Use this protocol to validate the alcohol form as a reactive ingredient.
Step-by-Step Workflow:
Binder Premix:
Mix inert binder (e.g., HTPB) or energetic binder (e.g., GAP) with (3-Nitrooxetan-3-yl)methanol .
Ratio: Start with 5-10% w/w of the plasticizer.
Degassing: Vacuum mix at 60°C for 30 mins to remove moisture (critical as -OH competes with water for NCO).
Curing Agent Addition:
Calculate Curative (e.g., IPDI) based on Total Equivalent Weight (EW) :
Target NCO:OH ratio = 1.1 (slightly excess isocyanate).
Curing & Testing:
Cure at 60°C for 5-7 days.
Test 1 (Migration): Place cured sample on filter paper at 70°C for 1 week. Pass Criteria: Zero oil spot on paper.
Test 2 (Mechanical): Tensile test (Instron). Success Metric: Elongation >40%, Stress >0.5 MPa.
Visualizing the Logic
Figure 1: Synthesis & Application Pathway
This diagram illustrates the dual pathway: using the alcohol directly as a reactive modifier or nitrating it for maximum energy.
Caption: Figure 1. Dual-utility pathway for (3-Nitrooxetan-3-yl)methanol in propellant manufacturing.
Figure 2: Performance Trade-off Radar
Comparing the "NON" scaffold against traditional NG.
Caption: Figure 2. Performance envelope. Blue Solid = (3-Nitrooxetan-3-yl)methanol (Reactive); Red Dashed = Nitroglycerin (Inert).
References
Fraunhofer ICT. (2025). Comparative Assessment of Energetic Plasticizers Including NFPEG3N3. Retrieved from [Link]
MDPI. (2020). Synthesis and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]
US Patent Office. (2011). US8030440B1 - Synthesis of poly-(3-nitratooxetane).
ResearchGate. (2018). Energy-Intensive Random Block Copolymers of 3,3-Bis(Nitratomethyl) Oxetane. Retrieved from [Link]
Comparative
peer-reviewed methods for the characterization of (3-Nitrooxetan-3-yl)methanol
This guide outlines the peer-reviewed methodologies for the characterization of (3-Nitrooxetan-3-yl)methanol (CAS: 1305208-05-2), a specialized energetic intermediate.[1][2] [1][2] Executive Summary & Strategic Importanc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the peer-reviewed methodologies for the characterization of (3-Nitrooxetan-3-yl)methanol (CAS: 1305208-05-2), a specialized energetic intermediate.[1][2]
[1][2]
Executive Summary & Strategic Importance
(3-Nitrooxetan-3-yl)methanol (often abbreviated in energetic contexts or referred to as 3-hydroxymethyl-3-nitrooxetane ) represents a critical class of High-Energy Dense Materials (HEDMs) .[1][2] Unlike its non-energetic analogue 3-Hydroxymethyl-3-methyloxetane (HMMO) or the nitrate ester 3-Nitratomethyl-3-methyloxetane (NIMMO) , this molecule incorporates a C-nitro functionality directly on the strained oxetane ring.[1][2]
This structural motif offers a unique balance of high density and chemical stability, serving as a precursor for energetic binders and plasticizers.[2] However, the combination of ring strain (~106 kJ/mol) and the nitro group requires rigorous, safety-focused characterization protocols.[1]
Objective: Unambiguous confirmation of the oxetane ring integrity and nitro group placement.
A. Nuclear Magnetic Resonance (NMR)
The NMR signature of 3,3-disubstituted oxetanes is distinct.[1][2] The symmetry of the molecule (plane of symmetry through the O1-C3 axis) simplifies the spectrum, but the electron-withdrawing nitro group induces significant deshielding compared to HMMO.[1]
Experimental Workflow:
Solvent: Dissolve ~10 mg in DMSO-d6 or Acetone-d6 . Avoid CDCl3 if acid traces are present (risk of ring opening).[1][2]
Standard: Use TMS (Tetramethylsilane) as internal reference (0.00 ppm).
Expected Chemical Shifts (
H NMR, 400 MHz):
Oxetane Ring Protons (
): Look for a set of doublets or a singlet (depending on resolution and solvent effects) in the range of 4.6 – 5.2 ppm .[1][2] The nitro group shifts these significantly downfield compared to HMMO (~4.4 ppm).[1][2]
Methylene Protons (
): Singlet or doublet (if coupling with OH is visible) around 3.9 – 4.2 ppm .[1][2]
Requires single crystal growth (difficult for some oxetanes).[1][2]
References
Klapötke, T. M., et al. "Synthesis and Characterization of Energetic Oxetane Derivatives."[1][2] Chemistry – A European Journal, 2008.[1][2] (Foundational work on nitro-oxetane synthesis).
Katritzky, A. R., et al. "Synthesis of Oxetanes from Tris(hydroxymethyl)nitromethane."[1][2] Journal of Organic Chemistry. (General methodology for nitro-triol cyclization).
Agrawal, J. P. High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH, 2010.[1][2] (Reference for density-performance relationships in nitro compounds).
This guide outlines the authoritative safety and disposal protocols for (3-Nitrooxetan-3-yl)methanol , a high-energy density intermediate used in the synthesis of energetic materials (e.g., TNAZ). Part 1: Immediate Actio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative safety and disposal protocols for (3-Nitrooxetan-3-yl)methanol , a high-energy density intermediate used in the synthesis of energetic materials (e.g., TNAZ).
Part 1: Immediate Action Card (Emergency Reference)
CRITICAL SAFETY ALERT
DO NOT DISPOSE OF DOWN THE DRAIN
Primary Hazard
EXPLOSION HAZARD. High-energy molecule combining a nitro group with a strained oxetane ring. Shock, friction, and heat sensitive.
Immediate Action
If found as a dry solid: DO NOT MOVE OR SCRAPE. Wet immediately with a compatible solvent (Methanol or Ethanol) to desensitize.
Storage
Store wet (phlegmatized) or in solution at < -20°C. Never store as a dry solid in screw-top vials (friction risk).
Disposal Route
High-Hazard Specialist Disposal Only. Segregate from general organic waste.
CAS Number: 100936-00-5 (Generic reference for the alcohol derivative).
Molecular Formula: C₄H₇NO₄
The Energetic Threat: Why It Is Dangerous
Researchers must understand that this molecule is not a standard organic reagent. Its reactivity stems from two structural features:
The Nitro Group (-NO₂): Provides the oxygen balance necessary for rapid oxidation/combustion.
The Oxetane Ring: A 4-membered ether ring with significant angle strain (~107 kJ/mol).
Causality of Hazard: The combination of ring strain and the nitro group creates a molecule with a low activation energy barrier for decomposition. Thermal or mechanical shock can trigger ring opening followed by rapid oxidative decomposition, leading to deflagration or detonation.
Part 3: Pre-Disposal Stabilization (Phlegmatization)
Before any disposal logistics can be arranged, the material must be stabilized. Never transport or dispose of this compound as a dry solid.
Protocol: Phlegmatization
Objective: Reduce sensitivity to mechanical stimuli (shock/friction) by solvating the crystal lattice.
Recommended Solvent: Methanol or Ethanol (High solubility, compatible).
Target Concentration: Dilute to < 10% w/v . At this concentration, the propagation of a detonation wave is significantly inhibited.
Step-by-Step Stabilization:
PPE: Blast shield, Kevlar gloves, anti-static attire, face shield.
Solvent Addition: Gently add solvent down the side of the container to wet the solid. Do not pour directly onto the solid to avoid compaction.
Dissolution: Allow to dissolve without vigorous stirring. Use a non-contact vortexer or gentle swirling if necessary.
Labeling: Mark the container clearly: "DANGER: ENERGETIC MATERIAL - DO NOT CONCENTRATE."
Part 4: Disposal Procedures
Disposal Decision Tree
Figure 1: Decision logic for the safe routing of (3-Nitrooxetan-3-yl)methanol waste.
Detailed Workflows
Method A: Professional Incineration (The Only Recommended Path)
Rationale: Chemical destruction (e.g., alkaline hydrolysis) is risky for this compound. Bases can react with nitro groups to form sensitive nitronate salts, and acids may generate unstable diols. Incineration ensures complete mineralization.
Waste Stream: Classify as RCRA D003 (Reactive) or D001 (Ignitable) depending on the solvent carrier.
Container: Use conductive HDPE or glass containers (if compatible with solvent). Avoid metal containers with screw threads (friction risk).
Logistics: Contact your facility's EHS department to schedule a "High Hazard" pickup. Explicitly declare the material as an Energetic Oxetane .
Method B: Spill Cleanup (Emergency)
Scenario: You have spilled solid material on the bench.
Protocol:
Evacuate: Clear the immediate area.
Saturate: Do not sweep dry powder. Gently flood the spill area with Methanol or Water/Acetone mixture to desensitize.
Absorb: Place wet Kimwipes or inert absorbent pads over the solvated spill.
Collect: Using non-sparking tools (plastic scoop), lift the wet absorbent into a waste container.
Seal: Add excess solvent to the waste container to ensure the material remains wet.
Part 5: Regulatory & Transport Compliance
Regulation
Classification
Note
RCRA (USA)
D003 (Reactive)
Primary classification due to explosive potential.
DOT (Transport)
Class 4.1 (Flammable Solid) or Class 1 (Explosive)
Depends on testing. Likely forbidden as a dry solid on passenger aircraft.
IATA
Forbidden
Generally forbidden in pure form on air transport.
Documentation Requirement:
When submitting the waste manifest, you must attach a "Profile Sheet" listing the energetic properties. Failure to disclose the nitro-oxetane nature puts waste handlers at lethal risk during the incineration feed process.
Part 6: References
Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[1] Wiley-VCH. (Context on Nitro-oxetane stability).